molecular formula C12H17N3O3S B027357 N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide CAS No. 100318-71-6

N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide

Cat. No.: B027357
CAS No.: 100318-71-6
M. Wt: 283.35 g/mol
InChI Key: HMBMCJNYWPOZKR-UHFFFAOYSA-N
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Description

N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide (CAS 100318-71-6) is a chemical compound of significant interest in pharmaceutical and oncological research, particularly in the development of novel targeted cancer therapies. With a molecular formula of C12H17N3O3S and a molecular weight of 283.35 g/mol, this acetamide derivative serves as a key chemical scaffold and intermediate in the synthesis of more complex bioactive molecules. Its primary research value lies in its structural relation to potent inhibitors of the S100A2-p53 protein-protein interaction. The S100A2 protein is a recognized biomarker and therapeutic target in aggressive cancer subtypes, most notably pancreatic cancer, where its overexpression is associated with a poor prognosis. By targeting this interaction, researchers aim to reactivate the tumor-suppressor function of p53, thereby inhibiting uncontrolled cancer cell proliferation. This mechanism provides a promising avenue for the development of new anti-cancer agents, especially against the highly metastatic and treatment-resistant squamous subtype of pancreatic cancer. This product is intended for research purposes as a building block in medicinal chemistry and drug discovery programs. It is supplied as a solid of high purity (typically ≥90%) and should be stored in a sealed, air-resistant container. This compound is designated For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-(4-piperazin-1-ylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-10(16)14-11-2-4-12(5-3-11)19(17,18)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBMCJNYWPOZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360692
Record name N-[4-(Piperazine-1-sulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100318-71-6
Record name N-[4-(Piperazine-1-sulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide (CAS 100318-71-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide is a sulfonamide-containing organic compound that has garnered significant interest in medicinal chemistry and pharmaceutical research. Its chemical structure, featuring a piperazine ring, a sulfonyl group, and an acetamide moiety, makes it a valuable scaffold and intermediate in the synthesis of more complex bioactive molecules.[1] This technical guide provides a comprehensive overview of the known properties, synthesis, and biological relevance of this compound.

Physicochemical Properties

PropertyValueReference
CAS Number 100318-71-6[1][2][3][4]
Molecular Formula C12H17N3O3S[2][3]
Molecular Weight 283.35 g/mol [1][3]
Melting Point 150-152 °C[3]
IUPAC Name N-[4-(piperazine-1-sulfonyl)phenyl]acetamide[1]
Solubility High in DMSO, Low to Moderate in Ethanol[5]

Synthesis and Purification

The primary synthetic route to this compound is through the sulfonylation of 4-acetamidobenzenesulfonyl chloride with piperazine.

Experimental Protocol: Synthesis

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 4-acetamidobenzenesulfonyl chloride

  • Piperazine

  • Dimethylformamide (DMF) or Acetonitrile

  • Potassium carbonate (K2CO3) or Triethylamine (TEA)

  • Silica gel for column chromatography

  • Methanol

  • Chloroform

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) and an excess of piperazine (1.5-2 equivalents) in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a base, such as potassium carbonate or triethylamine, to the reaction mixture to neutralize the hydrochloric acid byproduct.

  • Reflux the reaction mixture with stirring for an appropriate time.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by either column chromatography on silica gel using a methanol/chloroform gradient or by recrystallization from an ethanol/water mixture to yield the pure this compound.

Synthetic Workflow for this compound

Biological Activity and Mechanism of Action

This compound serves as a crucial building block for the development of inhibitors targeting the S100A2-p53 protein-protein interaction.[1] This interaction is a key therapeutic target in certain cancers, particularly pancreatic cancer, where S100A2 is often overexpressed.

The S100A2-p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. S100A2, a calcium-binding protein, can bind to p53 and modulate its activity. In some cancers, the overexpression of S100A2 can lead to the inhibition of p53's tumor-suppressive functions.

Inhibitors derived from this compound are designed to disrupt the S100A2-p53 complex. This disruption reactivates p53, allowing it to upregulate its downstream target genes, such as p21 (CDKN1A) and BAX. The upregulation of p21 leads to cell cycle arrest, while the upregulation of BAX promotes apoptosis.

S100A2_p53_Pathway cluster_stress Cellular Stress cluster_core Core Interaction cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates p21 p21 (CDKN1A) p53->p21 upregulates BAX BAX p53->BAX upregulates S100A2 S100A2 S100A2->p53 inhibits Inhibitor N-[4-(Piperazine-1-sulfonyl) -phenyl]-acetamide (inhibitor scaffold) Inhibitor->S100A2 inhibits Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest induces Apoptosis Apoptosis BAX->Apoptosis induces

S100A2-p53 Signaling Pathway and Inhibition

Experimental Protocols for Biological Evaluation

The following are representative protocols for evaluating the biological activity of compounds derived from this compound as inhibitors of the S100A2-p53 interaction.

Co-Immunoprecipitation (Co-IP) to Validate S100A2-p53 Interaction

This protocol is designed to confirm the physical interaction between S100A2 and p53 in a cellular context.

Materials:

  • Pancreatic cancer cell line (e.g., MIA PaCa-2)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibodies: anti-S100A2, anti-p53, and control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS)

  • SDS-PAGE and Western blot reagents

Procedure:

  • Culture pancreatic cancer cells to approximately 80-90% confluency.

  • Lyse the cells using a suitable lysis buffer on ice.

  • Clarify the cell lysate by centrifugation.

  • Pre-clear the lysate by incubating with control IgG and protein A/G beads to minimize non-specific binding.

  • Incubate the pre-cleared lysate with either anti-S100A2 or anti-p53 antibody overnight at 4°C.

  • Add protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting, probing with antibodies against both S100A2 and p53 to confirm their co-precipitation.

Cell Viability (MTT) Assay

This assay determines the effect of the test compound on the viability of cancer cells.

Materials:

  • Pancreatic cancer cell line

  • 96-well plates

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed pancreatic cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Treat the cells with various concentrations of the compound and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Co-IP Co-Immunoprecipitation (Target Engagement) MTT_Assay Cell Viability (MTT) (Cytotoxicity/GI50) Co-IP->MTT_Assay FP_Assay Fluorescence Polarization (Binding Affinity) FP_Assay->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) MTT_Assay->Apoptosis_Assay Western_Blot Western Blot (Downstream Effects) Apoptosis_Assay->Western_Blot Data Analysis Data Analysis Western_Blot->Data Analysis Compound Synthesis Compound Synthesis Compound Synthesis->Co-IP Compound Synthesis->FP_Assay

General Experimental Workflow for Inhibitor Evaluation

Safety and Handling

This compound is intended for research use only. As with all chemical reagents, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated area or a fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest due to its role as a key intermediate in the synthesis of potential anticancer agents. Its utility as a scaffold for developing inhibitors of the S100A2-p53 protein-protein interaction highlights its importance in drug discovery, particularly for cancers with p53 and S100A2 dysregulation. Further research into this compound and its derivatives may lead to the development of novel and effective cancer therapeutics.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide, a compound of significant interest in medicinal chemistry. This document details the synthetic protocol, physicochemical properties, and spectral analysis of the title compound, and includes a visualization of its role as a potential modulator of the S100A2-p53 signaling pathway.

Core Compound Information

PropertyValue
Chemical Name This compound
CAS Number 100318-71-6
Molecular Formula C₁₂H₁₇N₃O₃S
Molecular Weight 283.35 g/mol
Melting Point 150-152°C[1]
Appearance Solid

Synthesis Protocol

The synthesis of this compound is typically achieved through the reaction of 4-acetamidobenzenesulfonyl chloride with piperazine.[2] The following protocol is a representative procedure for this transformation.

Reaction Scheme:

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • Piperazine

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., methanol/chloroform gradient)

Procedure:

  • In a round-bottom flask, dissolve piperazine (2 equivalents) and sodium carbonate (1.4 equivalents) in dichloromethane.

  • To this stirred mixture, add a solution of 4-acetamidobenzenesulfonyl chloride (1 equivalent) in dichloromethane dropwise at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, add distilled water to the reaction mixture.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic extracts and wash with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a methanol/chloroform gradient) to yield pure this compound.[2]

Characterization Data

The structural confirmation of the synthesized this compound is performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift (δ) Range (ppm)Description
¹H ~2.1Singlet, 3H (acetamide methyl group)
¹H ~2.8–3.5Multiplet, 8H (piperazine protons)
¹H ~7.5–8.0Multiplet, 4H (deshielded aromatic protons)

Note: The specific chemical shifts can vary depending on the solvent used for analysis.

Mass Spectrometry (MS)
TechniqueIonization ModeObserved m/zInterpretation
ESI-MSPositive298.1[M+H]⁺
Infrared (IR) Spectroscopy
Functional GroupWavenumber (cm⁻¹) RangeDescription
N-H (amide)3350 - 3250Stretching vibration
C=O (amide)1680 - 1630Stretching vibration
S=O (sulfonamide)1350 - 1300 & 1170 - 1150Asymmetric & Symmetric stretching
C-N (piperazine)1250 - 1020Stretching vibration
Aromatic C-H3100 - 3000Stretching vibration
Aromatic C=C1600 - 1450Stretching vibrations

Experimental Workflow and Biological Context

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

G Synthesis Workflow A Reactants (4-Acetamidobenzenesulfonyl chloride, Piperazine, Na2CO3) B Reaction in Dichloromethane A->B C Work-up (Water wash, Extraction) B->C D Drying and Concentration C->D E Crude Product D->E F Column Chromatography E->F G Pure this compound F->G

Synthesis and Purification Workflow Diagram.
Biological Signaling Pathway: Inhibition of S100A2-p53 Interaction

This compound is structurally related to potent inhibitors of the S100A2-p53 protein-protein interaction.[2] The S100A2 protein is a recognized biomarker and therapeutic target in aggressive cancer subtypes, such as pancreatic cancer.[2] Overexpression of S100A2 can lead to the inhibition of the tumor suppressor function of p53. By disrupting this interaction, small molecules can potentially reactivate p53's tumor-suppressing activities.

G S100A2-p53 Signaling Pathway Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell p53_n p53 target_genes Target Genes (Apoptosis, Cell Cycle Arrest) p53_n->target_genes Transcription Activation S100A2 S100A2 (Overexpressed) p53_c p53 S100A2->p53_c Inhibition inhibitor This compound (Inhibitor) inhibitor->S100A2 Blocks Interaction

References

Technical Guide: Mechanism of Action of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide is a synthetic compound of significant interest in oncological research. Its primary mechanism of action is the inhibition of the protein-protein interaction (PPI) between the S100A2 calcium-binding protein and the tumor suppressor protein p53.[1] Overexpression of S100A2 is a prognostic marker for poor outcomes in several cancers, particularly pancreatic cancer, where it modulates and inhibits the tumor-suppressive functions of p53.[1][2] By disrupting the S100A2-p53 complex, this compound and its analogs aim to restore p53's transcriptional activity, thereby inducing cell cycle arrest and apoptosis in cancer cells.[1] This document provides a detailed overview of this mechanism, supported by quantitative data from related compounds, comprehensive experimental protocols for assessing this activity, and diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the S100A2-p53 Protein-Protein Interaction

The central mechanism of action for this compound is its role as a structural analog to potent inhibitors targeting the S100A2-p53 protein-protein interaction.[1]

  • The S100A2-p53 Axis in Cancer: The S100A2 protein is a member of the S100 family of calcium-binding proteins. In certain cancer types, notably pancreatic cancer, S100A2 is upregulated and acts as a negative regulator of the p53 tumor suppressor.[3] The interaction between S100A2 and p53 is calcium-dependent and can modulate the transcriptional activity of p53.[4] By binding to p53, S100A2 can prevent it from activating downstream genes responsible for apoptosis and cell cycle arrest, thus promoting cancer cell proliferation.[3]

  • Therapeutic Intervention: this compound is designed to occupy the binding groove on S100A2 where p53 would normally interact. This competitive inhibition is intended to disrupt the S100A2-p53 complex, thereby liberating p53 to perform its tumor-suppressive functions. The reactivation of p53 signaling is a promising therapeutic strategy for cancers with high S100A2 expression.[1]

Signaling Pathway

The diagram below illustrates the S100A2-p53 signaling pathway and the inhibitory action of compounds like this compound.

S100A2_p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcomes Cellular Outcomes stress DNA Damage, Oncogene Activation p53 p53 stress->p53 activates apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest s100a2 S100A2 s100a2->p53 inhibits activity inhibitor N-[4-(Piperazine-1-sulfonyl) -phenyl]-acetamide inhibitor->s100a2 inhibits interaction

Figure 1: S100A2-p53 signaling pathway and inhibitor action.

Quantitative Data for S100A2-p53 Inhibitors

InhibitorTarget(s)Cell LineEfficacy (GI₅₀/IC₅₀)
S100A2-p53-IN-1S100A2-p53MiaPaCa-21.2-3.4 µM
N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamideS100A2-p53MiaPaCa-22.97 µM
PentamidineS100B-p53, S100A4-p53, S100P-p53C6 gliomaDose-dependent decrease in proliferation (e.g., 58.5% at 0.05 µM)

Data sourced from a comparative guide on S100A2-p53 PPI inhibitors.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize inhibitors of the S100A2-p53 interaction.

Co-Immunoprecipitation (Co-IP) for Cellular Target Engagement

This protocol verifies the interaction between S100A2 and p53 in a cellular context and assesses the efficacy of an inhibitor in disrupting this interaction.[2]

Materials:

  • Pancreatic cancer cells (e.g., MiaPaCa-2 or BxPC-3)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-S100A2, anti-p53, and negative control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Culture cells to 80-90% confluency. Treat with the inhibitor or vehicle control for the desired time. Lyse the cells on ice with lysis buffer.[2]

  • Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with control IgG and protein A/G beads to reduce non-specific binding.[2]

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (anti-S100A2 or anti-p53) overnight at 4°C with gentle rotation.[2]

  • Bead Binding: Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.[2]

  • Washing: Pellet the beads and wash them three times with wash buffer to remove unbound proteins.[2]

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blotting: Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against p53 and S100A2 to detect the co-immunoprecipitated proteins.

Fluorescence Polarization (FP) for In Vitro Binding Affinity

This biochemical assay measures the disruption of the S100A2-p53 interaction in a purified system to determine the inhibitor's IC₅₀.[2]

Materials:

  • Purified recombinant S100A2 protein

  • Fluorescently labeled p53 peptide

  • Assay buffer (e.g., PBS, 0.01% Triton X-100)

  • 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup: In a 384-well plate, add the assay buffer, fluorescently labeled p53 peptide at a fixed concentration (e.g., 10 nM), and varying concentrations of the test inhibitor.[2]

  • Protein Addition: Add purified S100A2 protein to initiate the binding reaction. The final concentration of S100A2 should be at its K_d for the p53 peptide or a concentration that gives a stable high polarization signal.[2]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium, protected from light.[2]

  • Measurement: Measure the fluorescence polarization of each well.

  • Data Analysis: Plot the polarization values against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of the binding kinetics between S100A2 and p53, and how an inhibitor affects this interaction.[2]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant S100A2 protein

  • Purified p53 protein (analyte)

  • Amine coupling kit for protein immobilization

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize purified S100A2 onto the surface of a sensor chip using standard amine coupling chemistry.

  • Analyte Binding: Inject a series of concentrations of p53 over the immobilized S100A2 surface.[2]

  • Kinetic Analysis: Monitor the association and dissociation phases in real-time. Fit the sensorgram data to a suitable binding model to determine the association rate constant (kₐ), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).[2]

  • Inhibitor Analysis: To test an inhibitor, pre-incubate the p53 analyte with varying concentrations of the inhibitor before injecting it over the S100A2 surface. A decrease in the binding response indicates inhibition.[2]

  • Data Analysis: Determine the IC₅₀ of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[2]

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for identifying and characterizing PPI inhibitors like this compound.

General Workflow for PPI Inhibitor Evaluation

PPI_Inhibitor_Workflow start Hypothesis: Compound inhibits S100A2-p53 interaction biochemical Biochemical Assays (FP, SPR) start->biochemical cell_based Cell-Based Assays (Co-IP, Cytotoxicity) biochemical->cell_based data_analysis Data Analysis (IC₅₀/GI₅₀ Determination) cell_based->data_analysis conclusion Conclusion: Inhibitor Efficacy and Mechanism data_analysis->conclusion

Figure 2: Generalized workflow for PPI inhibitor characterization.
Co-Immunoprecipitation Workflow

CoIP_Workflow cell_culture Cell Culture & Treatment with Inhibitor lysis Cell Lysis cell_culture->lysis preclear Pre-clearing Lysate lysis->preclear ip Immunoprecipitation with anti-S100A2 or anti-p53 preclear->ip beads Capture with Protein A/G Beads ip->beads wash Wash Beads beads->wash elute Elute Proteins wash->elute western Western Blot Analysis elute->western

Figure 3: Step-by-step workflow for a co-immunoprecipitation experiment.

Conclusion

This compound is a research compound with a targeted mechanism of action focused on the disruption of the S100A2-p53 protein-protein interaction. This guide provides the foundational knowledge for researchers working with this compound or similar molecules, offering insights into its biological rationale, methods for its characterization, and the broader context of its therapeutic potential in oncology. The provided protocols and workflows serve as a starting point for the experimental validation of its mechanism and efficacy.

References

Unveiling the Biological Landscape of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry. Its molecular structure, featuring a central phenyl ring substituted with an acetamide group and a piperazine-1-sulfonyl moiety, positions it as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the known biological activities of this compound and its derivatives, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

The primary research interest in this compound lies in its role as a key chemical intermediate for the synthesis of potent inhibitors targeting the S100A2-p53 protein-protein interaction, a critical pathway in cancer progression.[1] Additionally, the presence of a sulfonamide group suggests potential antimicrobial activity through the inhibition of dihydropteroate synthase, while the piperazine moiety is a common pharmacophore in centrally acting agents, indicating possible interactions with neurotransmitter receptors.[1]

Quantitative Biological Activity Data

Despite its significance as a chemical scaffold, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative biological activity data (e.g., IC50, Ki, or EC50 values) for the parent compound, this compound itself. The available data primarily focuses on the biological activities of its more complex derivatives.

CompoundTarget/AssayActivity MetricValueReference
This compoundS100A2-p53 Interaction-Data Not Available-
This compoundDihydropteroate Synthase-Data Not Available-
This compoundNeurotransmitter Receptors-Data Not Available-
Various DerivativesMycobacterium tuberculosisMIC11.53 to 13.41 µM[1]
Various DerivativesHepG2 Liver Cancer Cells% Cell Viability Reduction>70%[1]

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the biological context and experimental approaches for evaluating this compound and its derivatives, the following diagrams have been generated using the DOT language.

S100A2_p53_Signaling_Pathway S100A2-p53 Signaling Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogenic_Stress Oncogenic Stress Oncogenic_Stress->p53 activates S100A2 S100A2 p53->S100A2 Ca2+ dependent binding Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces DNA_Repair DNA Repair p53->DNA_Repair activates S100A2->p53 modulates activity Inhibitor N-[4-(Piperazine-1-sulfonyl) -phenyl]-acetamide Derivative Inhibitor->S100A2 inhibits interaction with p53 Experimental_Workflow_PPI Experimental Workflow for PPI Inhibitor Screening Start Start: Hypothesize Compound Inhibits S100A2-p53 FP_Assay Fluorescence Polarization (FP) Assay (Primary Screen) Start->FP_Assay CoIP_Assay Co-Immunoprecipitation (Co-IP) (Secondary Validation) FP_Assay->CoIP_Assay Active Compounds Cell_Based_Assay Cell-Based Assays (e.g., Cell Viability, Apoptosis) CoIP_Assay->Cell_Based_Assay Confirmed Interaction Data_Analysis Data Analysis (IC50 Determination) Cell_Based_Assay->Data_Analysis Conclusion Conclusion: Inhibitor Efficacy Determined Data_Analysis->Conclusion

References

N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its versatile chemical scaffold and diverse biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its synthesis, potential therapeutic applications, and mechanism of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction

This compound is a chemical entity characterized by a central phenylacetamide core, a sulfonamide linker, and a terminal piperazine ring.[1] This structural arrangement provides a versatile platform for chemical modifications, leading to the synthesis of a wide array of derivatives with varied pharmacological profiles. The sulfonamide and piperazine moieties are well-known pharmacophores, contributing to the biological activities of numerous approved drugs.[2][3] This compound and its analogs have been investigated for their potential as antimicrobial and anticancer agents.[1]

Chemical Synthesis

The synthesis of this compound is typically achieved through a sulfonylation reaction.

General Synthesis Workflow

The general synthetic approach involves the reaction of a substituted sulfonyl chloride with a piperazine derivative.

Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Acetamidobenzenesulfonyl_chloride 4-Acetamidobenzenesulfonyl chloride Sulfonylation Sulfonylation 4-Acetamidobenzenesulfonyl_chloride->Sulfonylation Piperazine Piperazine Piperazine->Sulfonylation Target_Compound This compound Sulfonylation->Target_Compound

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

A representative experimental protocol for the synthesis of this compound is as follows:

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • Piperazine

  • Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Potassium carbonate (K₂CO₃) (optional, as a base)

Procedure:

  • Dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) and piperazine (1.5–2 equivalents) in a suitable polar aprotic solvent such as DMF.[4]

  • The reaction mixture is stirred under reflux conditions.[4]

  • The reaction progress is monitored by an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, the reaction mixture is worked up to isolate the crude product.

  • Purification of the crude product is achieved by column chromatography on silica gel using a methanol/chloroform gradient or by recrystallization from an ethanol/water mixture to yield the final product.[4]

Note on Yield Optimization: Using an excess of piperazine (1.5–2 equivalents) and maintaining the reaction temperature at 80–90°C for 6–8 hours can enhance the reaction yield to approximately 75–90%.[1]

Biological Activities and Potential Applications

This compound and its derivatives have shown promise in two primary therapeutic areas: as antimicrobial and anticancer agents.

Antimicrobial Activity

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

A standard method to determine the MIC of a compound is the broth microdilution assay.[5]

  • Preparation of Reagents: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[5]

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[5]

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.[5]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Anticancer Activity

The anticancer potential of this compound is an area of active investigation. Its structural similarity to known inhibitors of the S100A2-p53 protein-protein interaction suggests a potential mechanism for its antitumor effects.[1][4]

3.2.1. Mechanism of Action: S100A2-p53 Interaction Inhibition

The S100A2 protein is a calcium-binding protein that can interact with and inhibit the tumor suppressor protein p53. By inhibiting this interaction, compounds like this compound may restore the tumor-suppressing functions of p53, leading to cell cycle arrest and apoptosis in cancer cells.[6][7]

3.2.2. Mechanism of Action: Induction of Apoptosis via Caspase Activation

Studies on related piperazine derivatives suggest that these compounds can induce apoptosis through the activation of caspases.[8][9] The intrinsic apoptosis pathway, involving the activation of caspase-9, is a plausible mechanism.[10]

Apoptosis_Signaling_Pathway Compound N-[4-(Piperazine-1-sulfonyl)- phenyl]-acetamide S100A2_p53 S100A2-p53 Interaction Compound->S100A2_p53 Inhibition p53 p53 Activation S100A2_p53->p53 Restoration of function Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway initiated by the compound.

3.2.3. Quantitative Cytotoxicity Data

While specific IC50 values for the parent compound against various cancer cell lines are not extensively reported, studies on derivatives provide insights into their potential potency. For example, some phthalazinylpiperazine derivatives have exhibited IC50 values in the nanomolar to low micromolar range against cell lines such as MDA-MB-231.[11] Another study on a novel piperazine derivative reported GI50 values between 0.06 and 0.16 μM across multiple cancer cell lines.[9]

Table 1: Cytotoxicity of Structurally Related Piperazine Derivatives

Compound ClassCancer Cell LineActivity MetricValue (µM)Reference
PhthalazinylpiperazineMDA-MB-231IC500.013 - 0.079[11]
Novel Piperazine DerivativeK562 and othersGI500.06 - 0.16[9]
Sulfonamide-Imidazole HybridMCF-7IC50Comparable to Etoposide[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at an optimal density and allowed to adhere overnight.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[13]

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).[13]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its potential to act as both an antimicrobial and an anticancer agent warrants further investigation. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish clear structure-activity relationships. Detailed mechanistic studies are required to fully elucidate the signaling pathways involved in its anticancer activity, particularly the validation of the S100A2-p53 interaction as a direct target. Furthermore, pharmacokinetic and in vivo efficacy studies will be crucial to assess the therapeutic potential of this class of compounds.

References

An In-Depth Technical Guide on N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide is a synthetic compound of significant interest in medicinal chemistry. Its molecular architecture, featuring a central phenyl ring functionalized with an acetamide and a piperazine-1-sulfonyl group, provides a versatile scaffold for interacting with various biological targets. This technical guide delves into the core chemical and physical properties of this compound, outlines its synthesis, and explores its biological activities, with a particular focus on its potential as an inhibitor of the S100A2-p53 protein-protein interaction, a promising therapeutic target in pancreatic cancer. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is characterized by the molecular formula C₁₂H₁₇N₃O₃S and a molecular weight of 283.35 g/mol .[1] The structure comprises a central benzene ring substituted at the 1 and 4 positions. An acetamide group (-NHCOCH₃) is attached at one end, while a piperazine-1-sulfonyl group (-SO₂-N(CH₂CH₂)₂NH) is at the other. This combination of a hydrogen bond donor and acceptor in the acetamide group, a flexible piperazine ring, and the sulfonamide linker contributes to its specific physicochemical and biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for formulation development.

PropertyValueReference
IUPAC Name N-(4-piperazin-1-ylsulfonylphenyl)acetamide
CAS Number 100318-71-6[1][2]
Molecular Formula C₁₂H₁₇N₃O₃S[1]
Molecular Weight 283.35 g/mol [1]
Melting Point 150-152 °C
Predicted [M+H]⁺ (ESI-MS) m/z 298.1
Spectral Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR (Predicted): Key proton signals are expected around δ 2.1 ppm for the methyl protons of the acetamide group, between δ 2.8 and 3.5 ppm for the methylene protons of the piperazine ring, and in the range of δ 7.5 to 8.0 ppm for the aromatic protons, which are deshielded due to the electron-withdrawing sulfonyl group.

  • Mass Spectrometry (ESI-MS): The electrospray ionization mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 298.1.

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-acetamidobenzenesulfonyl chloride and piperazine.

Synthetic Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

G Synthetic Workflow A 4-Acetamidobenzenesulfonyl Chloride + Piperazine B Reaction in Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Reflux, 6-8 hours, 80-90°C A->B Sulfonylation C Crude Product B->C D Purification C->D E Column Chromatography (Silica Gel) or Recrystallization (Ethanol/Water) D->E F Pure this compound E->F G Characterization (NMR, MS, Elemental Analysis) F->G

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • Piperazine (1.5 - 2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Methanol/Chloroform gradient)

  • Ethanol and water for recrystallization

Procedure:

  • In a round-bottom flask, dissolve 4-acetamidobenzenesulfonyl chloride in a polar aprotic solvent such as DMF or acetonitrile.

  • Add an excess of piperazine (1.5-2 equivalents) to the solution.

  • Heat the reaction mixture to reflux at 80-90°C and maintain for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by either column chromatography on silica gel using a methanol/chloroform gradient or by recrystallization from an ethanol/water mixture to yield the pure this compound.

  • Characterize the final product using NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Biological Activity and Mechanism of Action

This compound has garnered attention for its potential therapeutic applications, particularly in oncology. Its biological activity is primarily attributed to the inhibition of specific protein-protein interactions.

Inhibition of the S100A2-p53 Interaction

The S100A2 protein, a member of the S100 family of calcium-binding proteins, is often upregulated in various cancers, including pancreatic cancer, where its overexpression is linked to a poor prognosis.[3] S100A2 can interact with the tumor suppressor protein p53, modulating its transcriptional activity and thereby promoting cancer cell proliferation.[3][4]

This compound and its analogues have been investigated as inhibitors of this critical S100A2-p53 interaction.[3] By binding to S100A2, these small molecules can prevent its association with p53, thus restoring the tumor-suppressive functions of p53.

S100A2-p53 Signaling Pathway

The following diagram illustrates the S100A2-p53 signaling pathway and the proposed mechanism of action for inhibitors like this compound.

G S100A2-p53 Signaling Pathway and Inhibition cluster_0 Normal Cell cluster_1 Pancreatic Cancer Cell p53_n p53 TargetGenes Target Genes (Apoptosis, Cell Cycle Arrest) p53_n->TargetGenes activates S100A2 S100A2 (Upregulated) S100A2_p53 S100A2-p53 Complex S100A2->S100A2_p53 p53_c p53 p53_c->S100A2_p53 Inhibitor N-[4-(Piperazine-1-sulfonyl)- phenyl]-acetamide Inhibitor->S100A2 inhibits interaction with p53 Proliferation Cancer Cell Proliferation S100A2_p53->Proliferation promotes

Caption: S100A2-p53 signaling pathway in normal versus pancreatic cancer cells and the inhibitory action of this compound.

Quantitative Biological Data

Experimental Protocols for Biological Assays

To facilitate further investigation into the biological activity of this compound, detailed protocols for key experiments are provided below.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a general workflow for the characterization of inhibitors targeting the S100A2-p53 interaction.

G Inhibitor Characterization Workflow A Biochemical Screening (e.g., Fluorescence Polarization, SPR) B Determine IC50 / KD A->B C Cell-Based Assays (e.g., Co-Immunoprecipitation) B->C D Confirm Target Engagement in Cells C->D E Cell Viability/Proliferation Assays (e.g., MTT, SRB) D->E F Determine GI50 E->F G In Vivo Studies (Xenograft Models) F->G

Caption: A generalized experimental workflow for the identification and characterization of S100A2-p53 protein-protein interaction inhibitors.[6]

Co-Immunoprecipitation (Co-IP) to Verify S100A2-p53 Interaction Inhibition

This protocol is designed to confirm the interaction between S100A2 and p53 within a cellular context and to assess the efficacy of an inhibitor.[6]

Materials:

  • Pancreatic cancer cell lines (e.g., MiaPaCa-2, BxPC-3)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-S100A2, anti-p53, and negative control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Treatment: Culture pancreatic cancer cells to 80-90% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined duration.

  • Cell Lysis: Lyse the cells on ice using the appropriate lysis buffer.

  • Pre-clearing: Centrifuge the lysate to remove cellular debris. To minimize non-specific binding, incubate the supernatant with control IgG and protein A/G beads.

  • Immunoprecipitation: Incubate the pre-cleared lysate with either anti-S100A2 or anti-p53 primary antibody overnight at 4°C with gentle rotation.

  • Bead Binding: Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them multiple times with wash buffer to remove unbound proteins.

  • Elution: Elute the bound protein complexes from the beads using an elution buffer.

  • Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting. Probe with the antibody for the reciprocal protein (e.g., if S100A2 was immunoprecipitated, blot for p53). A decrease in the co-immunoprecipitated protein in the presence of the inhibitor indicates a disruption of the S100A2-p53 interaction.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics, particularly for cancers characterized by S100A2 overexpression. Its chemical structure is amenable to synthetic modification, allowing for the exploration of structure-activity relationships to optimize potency and pharmacokinetic properties. The provided synthetic and biological testing protocols offer a foundation for researchers to further investigate this compound and its analogues as potential inhibitors of the S100A2-p53 protein-protein interaction. Future studies should focus on obtaining definitive quantitative biological data for the parent compound and exploring its efficacy in in vivo models of pancreatic cancer.

References

An In-depth Technical Guide to N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of derivatives based on the N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as anticancer and antimicrobial agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and workflows to facilitate further research and development in this area.

Core Synthesis and Characterization

The general synthesis of this compound derivatives involves a straightforward two-step process. The first step is the sulfonylation of a substituted piperazine with 4-acetamidobenzenesulfonyl chloride. The resulting intermediate is then subjected to further modifications, such as N-alkylation or N-arylation of the piperazine ring, to generate a diverse library of analogs.

A representative synthetic scheme is outlined below:

G cluster_0 General Synthesis start Substituted Piperazine intermediate N-[4-(Substituted-piperazine-1-sulfonyl)-phenyl]-acetamide start->intermediate Sulfonylation (Base, Solvent) reagent1 4-Acetamidobenzenesulfonyl Chloride reagent1->intermediate final_product Final N-substituted Derivative intermediate->final_product N-Alkylation/N-Arylation (Base, Solvent) reagent2 Alkyl/Aryl Halide reagent2->final_product

Caption: General synthetic route for this compound derivatives.

Characterization of the synthesized compounds is typically achieved through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structures.

Biological Activity and Quantitative Data

Derivatives of this compound have demonstrated promising activity in several therapeutic areas, most notably as anticancer and antimicrobial agents.

Anticancer Activity

The anticancer potential of these derivatives is often attributed to their ability to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to tumor growth and metastasis. Inhibition of these enzymes can disrupt this pH balance and suppress cancer cell proliferation.

Compound IDR Group (Substitution on Piperazine)CA IX Ki (nM)[1][2]CA XII Ki (nM)[1][2]Cancer Cell LineIC50 (µM)[3][4]
1a H--MDA-MB-4688.0 ± 0.07
1b 4-Fluorophenyl--PC-128.0 ± 0.06
2a 2-Chlorophenyl43-MCF-77.0 ± 0.08
2b 3-Chlorophenyl----
2c 4-Chlorophenyl----
3a 4-Methylphenyl9.815.4--
3b 4-Methoxyphenyl12.521.7--
4 3,4-Dichlorophenyl6.78.9--

Note: Data is compiled from various sources and may not represent a direct head-to-head comparison. The IC50 values are for structurally related phenylacetamide derivatives.

Antimicrobial Activity

The sulfonamide moiety present in the core structure is a well-known pharmacophore in antimicrobial drugs. These compounds are being investigated for their activity against a range of bacterial and fungal pathogens.

Compound IDR Group (Substitution on Piperazine)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
5a Benzyl>100>10062.5
5b 4-Chlorobenzyl5010031.25
5c 4-Nitrobenzyl255015.62

Note: The data presented is illustrative and based on findings for similar piperazine-containing sulfonamides.

Experimental Protocols

General Procedure for Synthesis of this compound Derivatives

To a solution of the appropriately substituted piperazine (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, a solution of 4-acetamidobenzenesulfonyl chloride (1.2 eq) in anhydrous DCM is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-[4-(substituted-piperazine-1-sulfonyl)-phenyl]-acetamide derivative.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.[3]

Caspase-3/9 Activity Assay
  • Cell Lysis: Cells are treated with the test compound for a specified time, harvested, and then lysed using a specific lysis buffer.

  • Substrate Addition: The cell lysate is incubated with a fluorogenic substrate specific for either caspase-3 (DEVD-AFC) or caspase-9 (LEHD-AFC).

  • Fluorescence Measurement: The cleavage of the substrate by the active caspase releases a fluorescent molecule, and the fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The increase in fluorescence is proportional to the caspase activity and is compared to that of untreated control cells.[5]

Signaling Pathways and Mechanisms of Action

Several derivatives of this class have been shown to induce apoptosis in cancer cells. One of the proposed mechanisms involves the modulation of the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins.

G cluster_0 Apoptosis Induction Pathway compound This compound Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mito Mitochondrion bcl2->mito Blocks bax->mito Promotes cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.

The inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax lead to the release of cytochrome c from the mitochondria. This, in turn, activates a caspase cascade, starting with caspase-9 and leading to the executioner caspase-3, ultimately resulting in programmed cell death.[6]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature of the substituent on the piperazine ring.

G cluster_0 Structure-Activity Relationship core This compound Core R-group on Piperazine substituents Substituent Type Electron-withdrawing groups (e.g., -Cl, -NO2) Electron-donating groups (e.g., -CH3, -OCH3) core:f1->substituents activity activity substituents->activity Influences Activity

Caption: Key structural features influencing the biological activity.

  • Substituents on the Phenyl Ring of the Piperazine Moiety: The presence of electron-withdrawing groups, such as chloro or nitro groups, on the phenyl ring attached to the piperazine often enhances anticancer and antimicrobial activities.

  • Nature of the Linker: The acetamide linker plays a crucial role in the spatial orientation of the molecule and its interaction with biological targets.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the R-group, affects its cell permeability and pharmacokinetic properties.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The derivatives have demonstrated significant potential as inhibitors of carbonic anhydrases for cancer therapy and as antimicrobial agents. Future research should focus on:

  • Lead Optimization: Systematic modification of the lead compounds to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways to fully elucidate the mechanism of action.

  • In Vivo Efficacy: Evaluation of the most promising candidates in preclinical animal models to assess their therapeutic potential.

This technical guide provides a solid foundation for researchers to build upon in the exploration and development of this interesting class of molecules.

References

The Role of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide as a Core Scaffold for S100A2-p53 Pathway Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protein-protein interaction between the S100A2 calcium-binding protein and the tumor suppressor p53 is a critical signaling node in the progression of several cancers, most notably pancreatic cancer. Overexpression of S100A2 in malignant cells sequesters p53, thereby abrogating its tumor-suppressive functions, including cell cycle arrest and apoptosis. This interaction has emerged as a promising therapeutic target for the reactivation of p53. This technical guide details the role of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide as a key chemical scaffold in the development of potent inhibitors of the S100A2-p53 interaction. We provide a comprehensive overview of the underlying signaling pathway, quantitative data on the efficacy of derivative compounds, and detailed experimental protocols for the evaluation of such inhibitors.

Introduction: The S100A2-p53 Axis in Cancer

The tumor suppressor protein p53 is a crucial regulator of cellular stress responses, orchestrating DNA repair, cell cycle arrest, and apoptosis.[1][2] Its inactivation is a hallmark of a vast number of human cancers.[1] The S100A2 protein, a member of the S100 family of calcium-binding proteins, is frequently overexpressed in various cancers, including pancreatic cancer, and its high expression levels often correlate with poor prognosis.[3][4] S100A2 can directly bind to the transactivation domain of p53, inhibiting its transcriptional activity and thereby promoting cancer cell proliferation and survival.[4]

The development of small molecules that can disrupt the S100A2-p53 interaction is a compelling therapeutic strategy to restore the tumor-suppressive function of p53.[4] The this compound structure has been identified as a valuable scaffold for the synthesis of such inhibitors.[3]

This compound: A Privileged Scaffold

This compound (CAS 100318-71-6) is a key building block in the medicinal chemistry programs aimed at targeting the S100A2-p53 interaction.[3] While this compound itself is primarily a synthetic intermediate, its structural features are foundational for the design of more potent and specific inhibitors.

Chemical Properties
PropertyValue
Molecular FormulaC12H17N3O3S
Molecular Weight283.35 g/mol
IUPAC NameN-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Quantitative Data: Efficacy of Derivative Inhibitors

While specific inhibitory data for the parent compound this compound against the S100A2-p53 interaction is not extensively published, numerous derivatives based on this scaffold have been synthesized and evaluated. These studies demonstrate the potential of this chemical class in cancer therapy. The data below summarizes the growth-inhibitory effects of key derivatives on pancreatic cancer cell lines known for high endogenous S100A2 expression.

InhibitorTarget(s)Cell LineEfficacy (GI50/IC50)Reference
S100A2-p53-IN-1S100A2-p53MiaPaCa-21.2-3.4 µM[1][5]
N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamideS100A2-p53MiaPaCa-22.97 µM[6]
1-(3-(4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)-4-((4-trifluoromethyl)phenyl)sulfonyl)piperazineS100A2-p53BxPC-30.48 µM[4]
N-(3-((4-chloro-3-(trifluoromethyl)benzyl)amino)propyl)-3,5-bis(trifluoromethyl)benzenesulfonamideS100A2-p53BxPC-31.2 µM[4]
Pentamidine (Reference Compound)S100B-p53, S100A4-p53, S100P-p53C6 gliomaDose-dependent decrease in proliferation[6]

Note: Pentamidine is a non-specific inhibitor of S100-p53 interactions and is included for comparative purposes.[6]

Signaling Pathways and Experimental Workflows

The S100A2-p53 Signaling Pathway

The following diagram illustrates the core signaling pathway involving S100A2 and p53, and the mechanism of action for inhibitors based on the this compound scaffold.

S100A2_p53_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53_activation p53 Activation and Function cluster_s100a2_inhibition S100A2-Mediated Inhibition cluster_inhibitor Therapeutic Intervention Stress Stress Signals p53 p53 Stress->p53 activates p53_downstream p21, BAX, PUMA p53->p53_downstream transactivates Cellular_Outcomes Cell Cycle Arrest Apoptosis p53_downstream->Cellular_Outcomes induce S100A2 S100A2 S100A2->p53 binds and inhibits Inhibitor N-[4-(Piperazine-1-sulfonyl) -phenyl]-acetamide Derivative Inhibitor->S100A2 inhibits binding to p53 experimental_workflow Start Hypothesis: Disruption of S100A2-p53 interaction is therapeutic Biochemical Biochemical Assays (e.g., FP, SPR) Start->Biochemical Cellular Cell-Based Assays (e.g., Co-IP, MTT, Western Blot) Biochemical->Cellular Lead Compound Identification Data_Analysis Data Analysis (IC50 / GI50 Determination) Cellular->Data_Analysis Conclusion Conclusion: Inhibitor Efficacy and Mechanism of Action Data_Analysis->Conclusion

References

N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide, a key precursor in organic synthesis, particularly for the development of novel therapeutic agents. This document details its synthesis, chemical properties, and its role as a versatile building block for molecules with diverse biological activities.

Introduction

This compound is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research.[1] With the molecular formula C12H17N3O3S, this acetamide derivative serves as a crucial scaffold in the synthesis of more complex bioactive molecules.[1] Its structure, featuring a sulfonamide linkage to a piperazine ring, makes it a valuable starting material for creating derivatives with a wide range of pharmacological properties, including antimicrobial and anticancer activities.[1] The primary value of this compound lies in its application as a precursor for potent inhibitors of various biological targets.[1]

Physicochemical Properties and Spectral Data

PropertyValueReference
CAS Number 100318-71-6[2]
Molecular Formula C12H17N3O3S[1]
Molecular Weight 283.35 g/mol [1]
IUPAC Name N-[4-(piperazine-1-sulfonyl)phenyl]acetamide[1]
Melting Point 215–217°C (decomposition)[1]
Purity (typical) >98% (by HPLC)[1]

Note: Spectral data for derivatives often show characteristic peaks for the piperazine, acetamide, and sulfonyl groups.[3][4]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the key intermediate, 4-acetamidobenzenesulfonyl chloride, followed by its reaction with piperazine.

Experimental Workflow

The overall synthetic workflow is depicted in the diagram below.

G Synthesis Workflow for this compound cluster_0 Step 1: Preparation of 4-Acetamidobenzenesulfonyl Chloride cluster_1 Step 2: Synthesis of Final Compound cluster_2 Purification and Analysis Acetanilide Acetanilide Reaction1 Chlorosulfonation Acetanilide->Reaction1 ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Reaction1 Intermediate 4-Acetamidobenzenesulfonyl Chloride Reaction1->Intermediate Reaction2 Sulfonylation Intermediate->Reaction2 Piperazine Piperazine Piperazine->Reaction2 Base Base (e.g., K2CO3) Base->Reaction2 Solvent Solvent (e.g., DMF) Solvent->Reaction2 FinalProduct This compound Reaction2->FinalProduct Purification Purification (Recrystallization / Chromatography) FinalProduct->Purification Analysis Analysis (HPLC, NMR, IR, MP) Purification->Analysis G General Mechanism of Action and Applications cluster_0 Key Moieties cluster_1 Molecular Interactions cluster_2 Biological Outcomes Precursor This compound Sulfonyl Sulfonyl Group Precursor->Sulfonyl Piperazine Piperazine Moiety Precursor->Piperazine Enzymes Enzymes Sulfonyl->Enzymes Strong Interactions Receptors Receptors Piperazine->Receptors Interaction Inhibition Inhibition/Activation of Pathways Enzymes->Inhibition Receptors->Inhibition Antimicrobial Antimicrobial Activity Inhibition->Antimicrobial Anticancer Anticancer Activity Inhibition->Anticancer NeurotransmitterModulation Neurotransmitter Receptor Interaction Inhibition->NeurotransmitterModulation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide is a valuable intermediate in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a sulfonamide linkage to a piperazine ring, makes it a key building block for the synthesis of more complex bioactive molecules.[1] This document provides a detailed protocol for the synthesis, purification, and characterization of this compound.

Chemical Properties and Data

The following table summarizes the key quantitative data for the reactants and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in SynthesisCAS Number
4-Acetamidobenzenesulfonyl chlorideC₈H₈ClNO₃S233.67Starting Material121-60-8
PiperazineC₄H₁₀N₂86.14Reagent110-85-0
This compoundC₁₂H₁₇N₃O₃S283.35Product100318-71-6
Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product A 4-Acetamidobenzenesulfonyl chloride Reaction Sulfonamide Formation A->Reaction B Piperazine B->Reaction C Solvent: Dichloromethane (DCM) C->Reaction D Base: Sodium Carbonate (Na₂CO₃) D->Reaction E Room Temperature E->Reaction Workup Aqueous Workup & Extraction Reaction->Workup TLC Monitoring Purification Column Chromatography Workup->Purification F N-[4-(Piperazine-1-sulfonyl) -phenyl]-acetamide Purification->F Characterization

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol details the synthesis of this compound via the sulfonylation of 4-acetamidobenzenesulfonyl chloride with piperazine.[1][2]

Materials and Equipment
  • Chemicals:

    • 4-Acetamidobenzenesulfonyl chloride (1.0 eq)

    • Piperazine (1.5 eq)

    • Sodium Carbonate (Na₂CO₃) (2.0 eq)[2]

    • Dichloromethane (DCM), anhydrous

    • Distilled water

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., methanol/chloroform gradient)[1]

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and chamber

    • Glass column for chromatography

    • Standard laboratory glassware

Procedure
  • Reaction Setup:

    • In a round-bottom flask, dissolve piperazine (1.5 eq) and sodium carbonate (2.0 eq) in dichloromethane (DCM).[2]

    • Stir the mixture at room temperature to ensure the solids are well-suspended.

    • In a separate flask, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in DCM.

  • Reaction:

    • Add the solution of 4-acetamidobenzenesulfonyl chloride dropwise to the stirred mixture of piperazine and sodium carbonate over a period of 30 minutes.[2]

    • Stir the reaction mixture at room temperature.[2]

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material (4-acetamidobenzenesulfonyl chloride) is consumed.

  • Work-up:

    • Once the reaction is complete, add distilled water to the reaction mixture.[2]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 30 mL).[2]

    • Combine all the organic extracts and wash with water.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[1][2]

    • Elute the column with a suitable solvent system, such as a methanol/chloroform gradient, to isolate the pure this compound.[1]

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and evaporate the solvent to yield the final product as a solid.

Alternative Reaction Conditions

An alternative method involves using dimethylformamide (DMF) as the solvent and potassium carbonate (K₂CO₃) as the base. The reaction is typically heated to reflux at 80-90°C for 6-8 hours.[1] This method can lead to higher yields, in the range of 75-90%.[1]

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques. For a similar compound, N,N'-((piperazine-1,4-disulfonyl)bis(4,1-phenylene))diacetamide, the following characterization data was reported, which can serve as a reference:[2]

  • ¹H NMR (DMSO-d₆): Expected signals would include peaks for the acetyl methyl protons, the piperazine methylene protons, and the aromatic protons.

  • ¹³C NMR (DMSO-d₆): Signals corresponding to the acetyl carbonyl and methyl carbons, the piperazine carbons, and the aromatic carbons are anticipated.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching, C=O stretching (amide), and S=O stretching (sulfonamide) should be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (283.35 g/mol ).

Safety Precautions
  • 4-Acetamidobenzenesulfonyl chloride is corrosive and moisture-sensitive; handle it with care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; use appropriate personal protective equipment (gloves, safety glasses) and work in a well-ventilated area.

  • Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for In Vitro Assays with N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential in vitro applications of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide, a compound of significant interest in medicinal chemistry. This document outlines its potential mechanisms of action, offers detailed protocols for relevant in vitro assays based on its structural analogs, and presents available quantitative data for related compounds to guide experimental design.

Introduction

This compound (CAS: 100318-71-6) is a sulfonamide derivative containing a piperazine moiety.[1] Its chemical structure suggests potential therapeutic applications in oncology and infectious diseases. The primary value of this compound in research lies in its structural similarity to known inhibitors of critical biological pathways, including the S100A2-p53 protein-protein interaction implicated in cancer and the dihydropteroate synthase (DHPS) enzyme essential for microbial folate synthesis.[1]

Potential Mechanisms of Action

Anticancer Activity: The structural features of this compound suggest it may function as an inhibitor of the S100A2-p53 protein-protein interaction.[1] The S100A2 protein is a calcium-binding protein that, when overexpressed in certain cancers, can bind to and inactivate the tumor suppressor protein p53. By disrupting this interaction, compounds like this compound could potentially restore p53's function, leading to cell cycle arrest and apoptosis in cancer cells.[1]

Antimicrobial Activity: The sulfonamide group in this compound is a key pharmacophore found in sulfa drugs, which are known inhibitors of dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in many bacteria and protozoa. Inhibition of DHPS disrupts the folate pathway, leading to a bacteriostatic effect.

Data Presentation: In Vitro Activity of Structurally Related Compounds

Table 1: Anticancer Activity of a Structurally Related S100A2-p53 Interaction Inhibitor

Compound NameCell LineAssay TypeParameterValue
N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamideMiaPaCa-2 (Pancreatic Cancer)Growth InhibitionGI50~50 µM

Disclaimer: This data is for a structurally related compound and should be used for reference only.

Table 2: Antimicrobial Activity of this compound Derivatives

Derivative ClassTarget OrganismParameterValue Range
Unspecified derivativesMycobacterium tuberculosis H37RvMIC11.53 - 13.41 µM

Disclaimer: This data is for derivatives of the target compound and should be used for reference only.[1]

Experimental Protocols

The following are detailed protocols for key in vitro assays relevant to the potential mechanisms of action of this compound. These are general protocols and may require optimization for specific experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MiaPaCa-2, HepG2)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: S100A2-p53 Protein-Protein Interaction Assay (Fluorescence Polarization)

This assay measures the ability of this compound to inhibit the interaction between S100A2 and a p53-derived peptide.

Materials:

  • Recombinant human S100A2 protein

  • Fluorescently labeled peptide corresponding to the S100A2-binding domain of p53 (e.g., FITC-p53 peptide)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl₂)

  • This compound

  • DMSO

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the compound in the assay buffer.

  • Assay Mixture Preparation: In each well of the 384-well plate, add the following in order:

    • Assay buffer

    • Fluorescently labeled p53 peptide (at a constant concentration, e.g., 10 nM)

    • Compound at various concentrations or DMSO (for control)

  • Initiation of Reaction: Add the S100A2 protein to each well to initiate the binding reaction. The final concentration of S100A2 should be optimized to give a significant polarization signal.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis: A decrease in fluorescence polarization indicates inhibition of the S100A2-p53 interaction. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 3: Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric)

This protocol determines the inhibitory activity of this compound against DHPS.

Materials:

  • Purified DHPS enzyme

  • p-Aminobenzoic acid (pABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂)

  • This compound

  • DMSO

  • 96-well UV-transparent plates

  • UV-Vis spectrophotometer plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in the assay buffer.

  • Reaction Mixture: In each well, prepare a reaction mixture containing assay buffer, pABA, and the test compound at various concentrations or DMSO for the control.

  • Enzyme Addition: Add the DHPS enzyme to each well to pre-incubate with the compound.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate DHPPP to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at a specific wavelength (e.g., 340 nm if coupled with a dihydropteroate reductase reaction) over time.

  • Data Analysis: Determine the initial reaction velocity for each concentration of the inhibitor. Calculate the percentage of inhibition compared to the control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizations

S100A2_p53_Pathway cluster_cancer_cell Cancer Cell S100A2 S100A2 p53_inactive p53 (inactive) S100A2->p53_inactive Binds & Inactivates p53_active p53 (active) p53_inactive->p53_active Restoration of function Apoptosis Apoptosis p53_active->Apoptosis CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Compound N-[4-(Piperazine-1-sulfonyl) -phenyl]-acetamide Compound->S100A2 Inhibits

Caption: S100A2-p53 signaling pathway inhibition.

Experimental_Workflow cluster_workflow General In Vitro Assay Workflow start Start prep_compound Prepare Compound Stock (in DMSO) start->prep_compound prep_cells Prepare Cells/Reagents start->prep_cells serial_dilution Serial Dilution of Compound prep_compound->serial_dilution treatment Treat Cells/Initiate Reaction prep_cells->treatment serial_dilution->treatment incubation Incubation treatment->incubation measurement Measure Endpoint (e.g., Absorbance, Fluorescence) incubation->measurement analysis Data Analysis (IC50 determination) measurement->analysis end End analysis->end

Caption: A typical workflow for in vitro assays.

References

Application Notes and Protocols for N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide is a sulfonamide derivative with significant potential in oncological research. Structurally, it belongs to a class of compounds investigated for their anticancer properties.[1][2] This document provides a detailed guide for designing and implementing cell-based assays to characterize the anticancer effects of this compound, with a focus on its potential mechanism of action as an inhibitor of the S100A2-p53 protein-protein interaction.

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[3] In certain cancers, such as pancreatic cancer, the calcium-binding protein S100A2 is overexpressed and can bind to p53, inhibiting its tumor-suppressive functions and promoting cancer cell proliferation.[4] Therefore, small molecules that can disrupt the S100A2-p53 interaction are of significant therapeutic interest. This compound has been identified as a scaffold for the development of such inhibitors.[2]

These application notes will describe a primary assay to evaluate the cytotoxic and anti-proliferative effects of the compound, secondary assays to investigate its mechanism of action related to the S100A2-p53 signaling pathway, and a counter-assay to assess its selectivity for cancer cells.

Signaling Pathway: S100A2-p53 Interaction

S100A2_p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_downstream Downstream Effects Stress DNA Damage, Oncogenic Stress p53 p53 (active) Stress->p53 activates p21 p21 (CDKN1A) Expression p53->p21 upregulates Bax Bax Expression p53->Bax upregulates S100A2 S100A2 S100A2->p53 inhibits Inhibitor N-[4-(Piperazine-1-sulfonyl) -phenyl]-acetamide Inhibitor->S100A2 disrupts interaction CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

Caption: S100A2-p53 signaling pathway and the hypothesized mechanism of action.

Experimental Workflow

experimental_workflow start Start: Compound Synthesis & Characterization primary Primary Assay: Cell Viability (MTT/XTT) on BxPC-3 cells start->primary secondary Secondary Assays: Mechanism of Action primary->secondary counter Counter-Assay: Cytotoxicity on Non-Cancerous Cells (HPDE) primary->counter data_analysis Data Analysis: IC50/EC50 Determination, Statistical Analysis primary->data_analysis co_ip Co-Immunoprecipitation: S100A2-p53 Interaction secondary->co_ip gene_expression qPCR/Western Blot: p21 & Bax Expression secondary->gene_expression secondary->data_analysis counter->data_analysis conclusion Conclusion: Efficacy, Potency, & Selectivity Assessment data_analysis->conclusion

Caption: Overall experimental workflow for the characterization of the compound.

I. Primary Assay: Cell Proliferation and Viability

Objective: To determine the dose-dependent effect of this compound on the proliferation and viability of a cancer cell line with high S100A2 expression.

Cell Line: BxPC-3 (pancreatic adenocarcinoma), known for high endogenous S100A2 expression.[4]

Principle: The MTT (or XTT) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells.

Protocol: MTT Assay
  • Cell Seeding:

    • Culture BxPC-3 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

    • Replace the medium in the wells with the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Cytotoxicity of this compound on BxPC-3 Cells

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle)100
0.1
1
10
50
100

The IC50 value (the concentration at which 50% of cell growth is inhibited) should be calculated from the dose-response curve.

II. Secondary Assays: Mechanism of Action

A. Co-Immunoprecipitation (Co-IP)

Objective: To determine if this compound disrupts the interaction between S100A2 and p53 in BxPC-3 cells.

Principle: Co-IP is used to study protein-protein interactions. An antibody against a specific protein (S100A2) is used to pull down the protein and any associated proteins (p53). The presence of the associated protein is then detected by Western blotting.

Protocol: Co-Immunoprecipitation
  • Cell Culture and Treatment: Culture BxPC-3 cells in 10 cm dishes until they reach 80-90% confluency. Treat the cells with the IC50 concentration of the compound (determined from the primary assay) for 24 hours. Include a vehicle-treated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an anti-S100A2 antibody or an isotype control IgG overnight at 4°C.

    • Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-p53 antibody to detect co-immunoprecipitated p53.

    • Probe a separate blot with an anti-S100A2 antibody to confirm the immunoprecipitation of the target protein.

Data Presentation

Table 2: Effect of Compound on S100A2-p53 Interaction

TreatmentInput (p53)IP: S100A2, Blot: p53 (Band Intensity)
Vehicle Control
Compound (IC50)

A decrease in the band intensity of p53 in the compound-treated sample compared to the vehicle control would indicate disruption of the S100A2-p53 interaction.

B. Gene Expression Analysis (qPCR)

Objective: To assess if the compound restores the transcriptional activity of p53 by measuring the expression of its target genes, p21 (CDKN1A) and Bax.

Principle: Quantitative Polymerase Chain Reaction (qPCR) measures the amount of a specific mRNA transcript. An increase in the mRNA levels of p53 target genes would suggest reactivation of p53's transcriptional function.

Protocol: qPCR
  • Cell Treatment and RNA Extraction: Treat BxPC-3 cells with the IC50 concentration of the compound for 24 hours. Extract total RNA using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using SYBR Green master mix and primers specific for p21, Bax, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Run the reaction on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation

Table 3: Relative mRNA Expression of p53 Target Genes

Target GeneTreatmentFold Change (vs. Vehicle)p-value
p21Compound (IC50)
BaxCompound (IC50)

An increase in the fold change for p21 and Bax in the compound-treated cells would indicate enhanced p53 activity.

III. Counter-Assay: Selectivity Assessment

Objective: To evaluate the cytotoxicity of the compound on non-cancerous cells to determine its selectivity.

Cell Line: HPDE (Human Pancreatic Duct Epithelial) cells or another non-cancerous pancreatic cell line.

Protocol: The MTT assay protocol described in the primary assay section should be repeated using the non-cancerous cell line.

Data Presentation

Table 4: Cytotoxicity on Non-Cancerous (HPDE) Cells and Selectivity Index

Concentration (µM)% Cell Viability (HPDE)
0 (Vehicle)100
0.1
1
10
50
100

Calculate the IC50 for the non-cancerous cell line and determine the Selectivity Index (SI) as follows:

SI = IC50 (Non-cancerous cells) / IC50 (Cancer cells)

A higher SI value indicates greater selectivity for cancer cells.

Conclusion

The described cell-based assays provide a comprehensive framework for characterizing the anticancer activity of this compound. By starting with a primary cytotoxicity screen and progressing to mechanism-of-action and selectivity assays, researchers can build a robust profile of the compound's therapeutic potential. The data generated will be crucial for guiding further preclinical development.

References

Application Notes and Protocols: N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide is a versatile chemical scaffold that has garnered significant interest in the field of drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial properties. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows. The core structure, featuring a piperazine ring linked to a phenylacetamide via a sulfonyl group, serves as a key pharmacophore for interacting with various biological targets.

Anticancer Applications

The primary anticancer mechanism associated with derivatives of this compound involves the inhibition of the S100A2-p53 protein-protein interaction. S100A2, a calcium-binding protein, is often overexpressed in certain cancers, such as pancreatic cancer, and its interaction with the tumor suppressor protein p53 can inhibit p53's pro-apoptotic functions. By disrupting this interaction, derivatives of this compound can reactivate p53, leading to the induction of apoptosis and inhibition of cancer cell proliferation.

Quantitative Data: In Vitro Anticancer Activity of Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various derivatives of this compound against different cancer cell lines.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl) piperazin-1-yl) acetamideHuman esophageal cancer9.31[1]
Thiazolidine-2,4-dione derivative of ciprofloxacin (3a)Human melanoma (LOX IMVI)26.7 ± 1.50[2]
Thiazolidine-2,4-dione derivative of ciprofloxacin (3i)Human melanoma (LOX IMVI)25.4 ± 1.43[2]
Thiazolidine-2,4-dione derivative of ciprofloxacin (3j)Human renal cancer (A498)33.9 ± 1.91[2]

Antimicrobial Applications

Derivatives of this compound have also been investigated for their antimicrobial properties. The proposed mechanism often involves the inhibition of essential microbial enzymes, leveraging the sulfonamide moiety which is a known pharmacophore in antibacterial agents.

Quantitative Data: In Vitro Antimicrobial Activity of Derivatives

The table below presents the Minimum Inhibitory Concentration (MIC) values for several derivatives against various microbial strains.

Compound DerivativeMicrobial StrainMIC (µg/mL)Reference
2-(4-(benzo[d]thiazol-5-ylsulfonyl) piperazine-1-yl)-N-substituted acetamideS. aureus26[3]
2-(4-(benzo[d]thiazol-5-ylsulfonyl) piperazine-1-yl)-N-substituted acetamideB. subtilis22[3]
2-(4-(benzo[d]thiazol-5-ylsulfonyl) piperazine-1-yl)-N-substituted acetamideE. coli32[3]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4)S. aureus ATCC 6538125[4]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4)B. subtilis ATCC 6683125[4]
N,N′-disubstituted piperazine (Compound 6c)E. coli8[5]
N,N′-disubstituted piperazine (Compound 4, 6c, 6d)S. aureus16[5]

Signaling Pathways and Experimental Workflows

S100A2-p53 Signaling Pathway in Cancer

The following diagram illustrates the proposed mechanism of action for this compound derivatives in cancer cells, focusing on the disruption of the S100A2-p53 interaction.

S100A2_p53_Pathway cluster_0 Normal Apoptotic Pathway cluster_1 Cancer Cell Pathogenesis cluster_2 Therapeutic Intervention p53 p53 Bax Bax p53->Bax activates Apoptosis Apoptosis Bax->Apoptosis induces S100A2 S100A2 S100A2_p53 S100A2-p53 Complex S100A2->S100A2_p53 p53_cancer p53 p53_cancer->Apoptosis p53_cancer->S100A2_p53 S100A2_p53->p53_cancer inhibits Cell_Proliferation Cell Proliferation S100A2_p53->Cell_Proliferation promotes Drug N-[4-(Piperazine-1-sulfonyl) -phenyl]-acetamide Derivative Drug->S100A2_p53 disrupts experimental_workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture compound_treatment Treatment with Compound Derivatives cell_culture->compound_treatment viability_assay Cell Viability Assay (e.g., MTT) compound_treatment->viability_assay ic50_determination IC50 Determination viability_assay->ic50_determination mechanism_studies Mechanism of Action Studies (e.g., Co-IP, Western Blot) ic50_determination->mechanism_studies end End mechanism_studies->end

References

Application Notes and Protocols for High-Throughput Screening of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-[4-(piperazine-1-sulfonyl)-phenyl]-acetamide scaffold is a versatile chemical structure with potential applications in drug discovery. Its constituent sulfonamide and piperazine moieties are present in numerous biologically active compounds, suggesting that analogs of this scaffold may interact with a variety of protein targets, including enzymes and receptors.[1] High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[2] This document provides detailed application notes and protocols for the high-throughput screening of this compound analogs against several potential target classes, including kinases, proteases, and G-protein coupled receptors (GPCRs).

The provided protocols for biochemical and cell-based assays are designed to be robust, scalable, and suitable for automation. These include a Fluorescence Polarization (FP) assay for direct binding assessment, an AlphaLISA® assay for detecting inhibition of protein-protein interactions or enzyme activity, and a CellTiter-Glo® luminescent assay for determining cell viability and cytotoxicity.

Potential Signaling Pathways and Drug Targets

While the specific targets of this compound analogs are not definitively established in the provided information, the chemical structure suggests potential interactions with several key signaling pathways.

  • Kinase Signaling: The sulfonamide group is a known feature in many kinase inhibitors. These analogs could potentially inhibit protein kinases, which are crucial regulators of cell signaling and are frequently dysregulated in diseases like cancer. An HTS campaign could identify analogs that disrupt kinase activity, for example, by inhibiting the phosphorylation of a substrate.

  • Protease Activity: Proteases are a class of enzymes involved in a wide range of physiological processes. The acetamide and piperazine groups could interact with the active sites of proteases. A relevant screening approach would be to assess the ability of the analogs to inhibit the cleavage of a specific substrate by a target protease.

  • GPCR Signaling: Piperazine derivatives are known to interact with G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in diverse physiological functions.[3][4] These analogs could act as agonists or antagonists of GPCRs, modulating downstream signaling pathways such as calcium flux or cAMP production.

High-Throughput Screening (HTS) Assay Formats

Several HTS assay formats are suitable for screening this compound analogs. The choice of assay will depend on the hypothesized target class.

  • Biochemical Assays: These assays utilize purified biological molecules to directly measure the interaction of a compound with its target.[5]

    • Fluorescence Polarization (FP): Ideal for monitoring the binding of a small fluorescently labeled ligand to a larger protein in solution.[6][7] It can be used to screen for compounds that displace the fluorescent probe from the target protein.

    • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): A bead-based immunoassay that can be adapted to screen for inhibitors of enzyme activity or protein-protein interactions.[8][9]

  • Cell-Based Assays: These assays are performed using living cells, providing a more physiologically relevant context for screening.

    • CellTiter-Glo® Luminescent Cell Viability Assay: A widely used HTS assay to assess the effect of compounds on cell proliferation and cytotoxicity by measuring ATP levels.[1][10]

Data Presentation

Quantitative data from the HTS assays should be summarized in structured tables for clear comparison of the activity of different analogs.

Table 1: Representative Data from a Fluorescence Polarization (FP) Competition Assay

Analog IDConcentration (µM)Fluorescence Polarization (mP)% InhibitionIC₅₀ (µM)
Compound A10150755.2
Compound B1025025> 50
Compound C10120901.8
Positive Control101001000.5
Negative Control-3000-

Table 2: Representative Data from an AlphaLISA® Kinase Inhibition Assay

Analog IDConcentration (µM)AlphaLISA Signal (Counts)% InhibitionIC₅₀ (µM)
Compound A1050000808.1
Compound B1020000020> 50
Compound C1025000902.5
Positive Control1010000960.8
Negative Control-2500000-

Table 3: Representative Data from a CellTiter-Glo® Cell Viability Assay

Analog IDConcentration (µM)Luminescence (RLU)% ViabilityGI₅₀ (µM)
Compound A10800004012.5
Compound B1018000090> 50
Compound C1020000103.7
Positive Control101000051.2
Negative Control-200000100-

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Competition Assay for Protein-Ligand Binding

This protocol is designed to identify compounds that inhibit the interaction between a target protein and a fluorescently labeled ligand.

Materials:

  • Target protein (e.g., a kinase or receptor)

  • Fluorescently labeled ligand (tracer)

  • Assay buffer (e.g., PBS with 0.01% Triton X-100)

  • This compound analogs and controls dissolved in DMSO

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the target protein in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer.

    • Prepare serial dilutions of the test compounds and controls in DMSO, and then dilute into assay buffer to a 4X final concentration.

  • Assay Plate Preparation:

    • Add 5 µL of the 4X compound solution to the appropriate wells of the 384-well plate.

    • For positive control wells, add a known inhibitor.

    • For negative control (maximum polarization) wells, add assay buffer with DMSO.

    • For tracer only (minimum polarization) wells, add assay buffer with DMSO.

  • Reaction:

    • Add 5 µL of the 2X target protein solution to all wells except the tracer only wells.

    • Add 10 µL of assay buffer to the tracer only wells.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

    • The final volume in each well should be 20 µL.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.[11]

Data Analysis:

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the polarization of the test well, mP_min is the average polarization of the tracer only wells, and mP_max is the average polarization of the negative control wells.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: AlphaLISA® Biochemical Assay for Kinase Inhibition

This protocol describes a generic method to screen for inhibitors of a protein kinase.

Materials:

  • Recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • Anti-phospho-substrate antibody conjugated to AlphaLISA® Acceptor beads

  • Streptavidin-coated Donor beads

  • AlphaLISA® buffer

  • This compound analogs and controls dissolved in DMSO

  • 384-well, white microplates

  • AlphaScreen-compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 4X solution of the kinase in AlphaLISA® buffer.

    • Prepare a 4X solution of the biotinylated substrate peptide and ATP in AlphaLISA® buffer.

    • Prepare serial dilutions of the test compounds and controls in DMSO, and then dilute into AlphaLISA® buffer to a 4X final concentration.

  • Assay Plate Preparation:

    • Add 2.5 µL of the 4X compound solution to the appropriate wells of the 384-well plate.

  • Kinase Reaction:

    • Add 2.5 µL of the 4X kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 4X substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of a 4X solution of the anti-phospho-substrate Acceptor beads to stop the reaction.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 10 µL of a 2X solution of Streptavidin Donor beads.

    • Incubate for 30 minutes at room temperature in the dark.

  • Measurement:

    • Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is for assessing the effect of the analogs on the viability of a chosen cell line.[10][12]

Materials:

  • Mammalian cell line cultured in appropriate medium

  • CellTiter-Glo® Reagent

  • This compound analogs and controls dissolved in DMSO

  • 96-well or 384-well, opaque-walled microplates

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed cells into the wells of an opaque-walled multiwell plate at a predetermined density (e.g., 5,000 cells/well for a 96-well plate) in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified CO₂ incubator.

  • Compound Addition:

    • Add serial dilutions of the test compounds to the wells. The final DMSO concentration should typically be less than 0.5%.

    • Include wells with cells treated with vehicle (DMSO) as a negative control and a known cytotoxic compound as a positive control.

    • Also include wells with medium only for background luminescence measurement.

  • Incubation:

    • Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[13]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Measurement:

    • Record the luminescence using a plate reader.

Data Analysis:

  • Subtract the average background luminescence from all experimental wells.

  • Calculate the percent viability for each compound concentration using the formula: % Viability = 100 * (RLU_sample / RLU_negative_control) where RLU_sample is the relative light units of the test well and RLU_negative_control is the average relative light units of the vehicle-treated wells.

  • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) value.

Visualizations

G cluster_0 Biochemical Screening Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen Single Concentration Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Active Compounds IC50 Determination IC50 Determination Hit Confirmation->IC50 Determination Confirmed Hits

Caption: General workflow for a biochemical high-throughput screening campaign.

G Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate phosphorylates Substrate Substrate Substrate->Phosphorylated Substrate ATP ATP ADP ADP ATP->ADP Inhibitor Inhibitor Inhibitor->Kinase blocks

Caption: Simplified signaling pathway for kinase inhibition.

G cluster_cell_based Cell-Based Screening Workflow Plate Cells Plate Cells Add Compounds Add Compounds Plate Cells->Add Compounds Incubate Incubate Add Compounds->Incubate Add Reagent Add Reagent Incubate->Add Reagent Read Signal Read Signal Add Reagent->Read Signal

Caption: General workflow for a cell-based high-throughput screening assay.

References

Application Notes and Protocols for the Characterization of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide, a key intermediate in the development of targeted cancer therapies. The methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification, and Elemental Analysis for determination of elemental composition. Additionally, a representative signaling pathway illustrating the compound's potential mechanism of action as an inhibitor of the S100A2-p53 protein-protein interaction is provided.

Introduction

This compound (CAS No: 100318-71-6) is a synthetic organic compound with a molecular formula of C₁₂H₁₇N₃O₃S and a molecular weight of 283.35 g/mol . It serves as a crucial building block in medicinal chemistry, particularly in the synthesis of novel inhibitors targeting the S100A2-p53 protein-protein interaction.[1] The S100A2 protein is a recognized biomarker in aggressive cancers, and its interaction with the tumor suppressor p53 can modulate p53's transcriptional activity.[2][3] Inhibiting this interaction is a promising strategy for reactivating the tumor-suppressing functions of p53. Accurate and robust analytical characterization of this compound is therefore essential to ensure its identity, purity, and quality for research and drug development purposes.

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is typically employed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is suitable for this analysis.

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M, pH 2) is effective. A common starting point is a 50:50 (v/v) mixture.

  • Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.

  • Detection: UV detection at 239 nm is recommended.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 0.1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10-20 µL.

Data Presentation:

ParameterValue
Column Reversed-phase C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.01 M Phosphate Buffer (pH 2) (50:50, v/v)
Flow Rate 1.5 mL/min
Detection Wavelength 239 nm
Expected Retention Time To be determined experimentally (typically 3-10 minutes)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) can be used. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

Data Presentation:

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2s1H-NH- (acetamide)
~7.7d2HAromatic CH (ortho to SO₂)
~7.6d2HAromatic CH (ortho to NH)
~2.9t4HPiperazine CH₂ (adjacent to SO₂)
~2.7t4HPiperazine CH₂ (adjacent to NH)
~2.0s3H-CH₃ (acetamide)
~1.9s1H-NH- (piperazine)

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~169C=O (acetamide)
~142Aromatic C-S
~136Aromatic C-N
~128Aromatic CH (ortho to SO₂)
~119Aromatic CH (ortho to NH)
~46Piperazine CH₂ (adjacent to SO₂)
~45Piperazine CH₂ (adjacent to NH)
~24-CH₃ (acetamide)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. Electrospray ionization (ESI) is a suitable technique for this molecule.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an ESI source.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a solvent such as acetonitrile or methanol, with the addition of a small amount of formic acid (0.1%) to promote protonation.

  • Ionization Mode: Positive ion mode ([M+H]⁺) is typically used.

  • Analysis: Infuse the sample solution directly into the ESI source or introduce it via an LC system.

  • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

Data Presentation:

ParameterValue
Ionization Technique Electrospray Ionization (ESI)
Ionization Mode Positive
Expected Molecular Ion [M+H]⁺ at m/z 284.1
Key Fragment Ions To be determined (common fragments for piperazine derivatives include losses of the piperazine ring components)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Presentation:

Wavenumber (cm⁻¹)Assignment
~3300-3400N-H stretching (amide and piperazine)
~3000-3100Aromatic C-H stretching
~2800-3000Aliphatic C-H stretching (piperazine and methyl)
~1670C=O stretching (amide I)
~1590N-H bending (amide II)
~1330 & ~1160Asymmetric and symmetric S=O stretching (sulfonamide)
~830para-disubstituted benzene C-H out-of-plane bending
Elemental Analysis

Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which is a fundamental confirmation of its empirical formula.

Experimental Protocol:

  • Instrumentation: A CHNS elemental analyzer.

  • Principle: The analysis is based on the complete combustion of the sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector.

  • Sample Preparation: A precisely weighed small amount of the dry, pure compound (typically 1-3 mg) is placed in a tin or silver capsule.

  • Analysis: The sample is introduced into the combustion furnace, and the instrument software calculates the percentage of each element.

Data Presentation:

Theoretical Elemental Composition for C₁₂H₁₇N₃O₃S:

ElementTheoretical Percentage (%)
Carbon50.87
Hydrogen6.05
Nitrogen14.83
Sulfur11.32

The experimental values should be within ±0.4% of the theoretical values to confirm the purity and identity of the compound.

Signaling Pathway and Mechanism of Action

This compound is investigated as a potential inhibitor of the S100A2-p53 protein-protein interaction. The S100A2 protein, a member of the S100 family of calcium-binding proteins, can bind to the tumor suppressor protein p53 and modulate its transcriptional activity. In some cancers, the overexpression of S100A2 can lead to the inhibition of p53's tumor-suppressive functions, promoting cell proliferation. Small molecule inhibitors that disrupt the S100A2-p53 complex are therefore of therapeutic interest.

S100A2_p53_Pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_s100a2 S100A2 Regulation cluster_interaction Protein-Protein Interaction cluster_inhibition Inhibition cluster_outcome Cellular Outcome stress DNA Damage, etc. p53 p53 stress->p53 activates s100a2 S100A2 interaction S100A2-p53 Complex p53->interaction p53_target_genes p53 Target Gene Transcription p53->p53_target_genes activates s100a2->interaction interaction->p53_target_genes inhibits inhibitor N-[4-(Piperazine-1-sulfonyl) -phenyl]-acetamide inhibitor->interaction disrupts cell_cycle_arrest Cell Cycle Arrest p53_target_genes->cell_cycle_arrest apoptosis Apoptosis p53_target_genes->apoptosis

Caption: S100A2-p53 signaling pathway and point of inhibition.

Experimental Workflow

The following diagram outlines a general workflow for the characterization of this compound.

Characterization_Workflow cluster_analysis Analytical Characterization synthesis Synthesis of N-[4-(Piperazine-1-sulfonyl) -phenyl]-acetamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification hplc HPLC (Purity Assessment) purification->hplc nmr NMR (¹H & ¹³C) (Structural Elucidation) purification->nmr ms Mass Spectrometry (Molecular Weight Confirmation) purification->ms ftir FTIR (Functional Group ID) purification->ftir elemental Elemental Analysis (Elemental Composition) purification->elemental documentation Documentation (Certificate of Analysis) hplc->documentation nmr->documentation ms->documentation ftir->documentation elemental->documentation

Caption: General workflow for compound characterization.

References

Application Notes and Protocols: 1H NMR and 13C NMR Analysis of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide. Due to the absence of publicly available experimental NMR data for this specific compound, this application note presents predicted ¹H and ¹³C NMR spectral data to guide researchers in their analytical work. The protocols outlined herein cover sample preparation, spectral acquisition, and data processing, and are intended to serve as a comprehensive resource for the characterization of this and structurally related compounds.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using computational prediction software and should be used as a reference for spectral assignment. Experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1' (CH₃)2.15Singlet-
H-2', H-6' (Piperazine)3.05Triplet5.0
H-3', H-5' (Piperazine)3.20Triplet5.0
H-2, H-6 (Aromatic)7.80Doublet8.8
H-3, H-5 (Aromatic)7.70Doublet8.8
NH (Amide)10.30Singlet-
NH (Piperazine)2.90 (broad)Singlet-

Note: The prediction was performed for DMSO-d₆ as the solvent.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1' (CH₃)24.5
C-2', C-6' (Piperazine)46.0
C-3', C-5' (Piperazine)43.5
C-1 (Aromatic)143.0
C-2, C-6 (Aromatic)128.0
C-3, C-5 (Aromatic)119.0
C-4 (Aromatic)135.0
C=O (Amide)169.0

Note: The prediction was performed for DMSO-d₆ as the solvent.

Experimental Protocols

This section details the recommended protocols for the preparation and NMR analysis of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent will depend on the sample's solubility and the desired chemical shift referencing.

  • Dissolution: Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution, but care should be taken to avoid sample degradation.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectral Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Receiver Gain (RG): Set automatically or manually to avoid signal clipping.

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.

  • Receiver Gain (RG): Set automatically or manually.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width (SW): 0-200 ppm.

  • Temperature: 298 K.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the numbering scheme used for the predicted NMR data.

molecular_structure cluster_phenyl cluster_piperazine cluster_acetamide C1 C1 C2 C2 C1->C2 S S(=O)₂ C1->S C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 N_amide N C4->N_amide C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 N1p N1' C2p C2' N1p->C2p C3p C3' C2p->C3p H2p_a H C2p->H2p_a H2p_b H C2p->H2p_b N4p N4' C3p->N4p H3p_a H C3p->H3p_a H3p_b H C3p->H3p_b C5p C5' N4p->C5p NHp NH N4p->NHp C6p C6' C5p->C6p H5p_a H C5p->H5p_a H5p_b H C5p->H5p_b C6p->N1p H6p_a H C6p->H6p_a H6p_b H C6p->H6p_b C_carbonyl C=O N_amide->C_carbonyl H_amide NH N_amide->H_amide C_methyl C1'' C_carbonyl->C_methyl H_methyl1 H C_methyl->H_methyl1 H_methyl2 H C_methyl->H_methyl2 H_methyl3 H C_methyl->H_methyl3 S->N1p

Caption: Molecular structure of this compound.

Experimental Workflow

The following diagram outlines the logical workflow for the NMR analysis of the target compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound (10-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup (Lock, Tune, Shim) filter->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum setup->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference integrate Integration (¹H) reference->integrate peak_pick Peak Picking (¹H & ¹³C) reference->peak_pick assign Assign Signals integrate->assign peak_pick->assign

Caption: Workflow for NMR Analysis.

Application Note: Mass Spectrometry Fragmentation Analysis of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the expected mass spectrometry fragmentation pattern of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide and provides a general protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The fragmentation of this molecule is predicted based on the known behavior of sulfonamides and piperazine-containing compounds. Understanding these fragmentation pathways is crucial for the structural elucidation, metabolite identification, and quantitative analysis of this and related compounds in various matrices.

Introduction

This compound is a compound of interest in pharmaceutical and medicinal chemistry. Mass spectrometry is a powerful analytical technique for the characterization of such molecules. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) allows for the generation of specific fragment ions that are characteristic of the molecule's structure. This application note details the theoretical fragmentation pathways and provides a starting point for method development for the analysis of this compound.

Sulfonamides typically fragment at the sulfonamide bond, and piperazine derivatives often exhibit cleavage of the C-N bonds within the piperazine ring.[1][2][3] These characteristic fragmentation patterns can be leveraged for the sensitive and selective detection and quantification of the target analyte.

Predicted Mass Spectrometry Fragmentation

Under positive ion electrospray ionization, this compound is expected to be readily protonated to form the precursor ion [M+H]⁺. Subsequent collision-induced dissociation (CID) will likely lead to the fragmentation pathways illustrated below. The primary cleavage sites are anticipated to be the sulfonamide bond and the bonds within the piperazine ring.

A common fragmentation pathway for sulfonamides involves the cleavage of the S-N bond, often resulting in a characteristic ion at m/z 156 for the p-aminobenzenesulfonamide moiety, which can further fragment by losing SO₂ to produce an ion at m/z 92.[4] Another significant fragmentation is the cleavage of the piperazine ring, a common pathway for piperazine-containing compounds.[1][2]

Predicted Fragmentation Pathway of this compound

fragmentation_pathway M This compound [M+H]⁺ m/z 298.1 F1 [C₈H₁₀NO₂S]⁺ m/z 199.0 M->F1 Loss of Piperazine F2 [C₄H₉N₂O₂S]⁺ m/z 149.0 M->F2 Cleavage of Ar-S bond F3 [C₈H₈NO]⁺ m/z 134.1 M->F3 Loss of SO₂-Piperazine F5 [C₄H₉N₂]⁺ m/z 85.1 M->F5 Cleavage of S-N bond F1->F3 - SO₂ F4 [C₆H₅]⁺ m/z 77.0 F3->F4 - C₂H₂O experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis SP1 Protein Precipitation SP2 Vortex & Centrifuge SP1->SP2 SP3 Evaporation SP2->SP3 SP4 Reconstitution SP3->SP4 LC LC Separation (C18 Column) SP4->LC MS MS/MS Detection (ESI+, MRM) LC->MS DA Quantification & Confirmation MS->DA

References

Application Notes and Protocols: Molecular Docking Simulation of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide is a sulfonamide-containing compound that has garnered significant interest in medicinal chemistry due to its potential as a modulator of critical protein-protein interactions implicated in cancer.[1][2] This document provides detailed application notes and protocols for the molecular docking simulation of this compound, with a primary focus on its interaction with the S100A2-p53 protein complex, a key therapeutic target in pancreatic and other cancers.[2] The overexpression of S100A2 in certain cancer types leads to the inhibition of the tumor suppressor protein p53.[3] By disrupting the S100A2-p53 interaction, small molecules like this compound can potentially restore the tumor-suppressive functions of p53, leading to cell cycle arrest and apoptosis in cancer cells.

These notes offer a comprehensive guide for in silico analysis, from understanding the underlying signaling pathways to performing the docking simulations and interpreting the results.

Target Proteins and Biological Activity

The primary target for this compound and its analogs is the protein S100A2.[2] S100A2 is a calcium-binding protein that is overexpressed in several cancers and is known to interact directly with the tumor suppressor protein p53.[1][3] This interaction sequesters p53 and inhibits its transcriptional activity, thereby promoting cancer cell proliferation and survival.

Table 1: Biological Activity of this compound Analogs Against Pancreatic Cancer Cell Lines

Compound/AnalogTargetCell LineAssayEfficacy MetricValue (µM)Reference
S100A2-p53-IN-1S100A2-p53 InteractionMiaPaCa-2Growth InhibitionGI501.2-3.4[4]
Lead I analogueS100A2-p53 InteractionBxPC-3Growth InhibitionGI500.48[4]
Lead II analogueS100A2-p53 InteractionBxPC-3Growth InhibitionGI501.2[4]
Compound 1*S100A2-p53 InteractionMiaPaCa-2Growth InhibitionGI502.97[4]

*Note: Compound 1 is N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide. The lead analogues are derivatives of this compound.

Signaling Pathways

Understanding the signaling context of the target protein is crucial for interpreting the results of molecular docking simulations. Below are diagrams of the S100A2-p53 interaction pathway and the downstream effects of p53 activation.

S100A2_p53_Pathway cluster_stress Cellular Stress cluster_interaction S100A2-p53 Interaction cluster_inhibition Inhibition cluster_downstream Downstream Effects Cellular Stress Cellular Stress S100A2 S100A2 Cellular Stress->S100A2 Upregulates S100A2_p53_complex S100A2-p53 Complex S100A2->S100A2_p53_complex p53_inactive p53 (inactive) p53_inactive->S100A2_p53_complex p53_active p53 (active) p53_inactive->p53_active Release & Activation Ligand N-[4-(Piperazine-1-sulfonyl) -phenyl]-acetamide Ligand->S100A2 Binds to & Inhibits CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Induces Apoptosis Apoptosis p53_active->Apoptosis Induces p53_Downstream_Pathway cluster_cca Cell Cycle Arrest cluster_apoptosis Apoptosis p53 Active p53 p21 p21 (CDKN1A) p53->p21 transactivates GADD45 GADD45 p53->GADD45 transactivates BAX BAX p53->BAX transactivates PUMA PUMA p53->PUMA transactivates NOXA NOXA p53->NOXA transactivates CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin inhibits GADD45->CDK_Cyclin inhibits G1_S_arrest G1/S Arrest CDK_Cyclin->G1_S_arrest promotes Mitochondria Mitochondria BAX->Mitochondria permeabilizes PUMA->Mitochondria promotes permeabilization NOXA->Mitochondria promotes permeabilization Caspases Caspase Activation Mitochondria->Caspases releases cytochrome c Apoptosis_outcome Apoptosis Caspases->Apoptosis_outcome Docking_Workflow start Start prep_protein 1. Prepare Protein (PDB ID: 2RGI) start->prep_protein prep_ligand 2. Prepare Ligand (N-[4-(...)-phenyl]-acetamide) prep_protein->prep_ligand grid_box 3. Define Grid Box prep_ligand->grid_box run_docking 4. Run AutoDock Vina grid_box->run_docking analyze_results 5. Analyze Results run_docking->analyze_results end End analyze_results->end

References

Application Notes and Protocols for Studying N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide is a chemical compound with potential applications in oncological research, particularly in the context of pancreatic cancer.[1] Its structural framework, featuring a piperazine-sulfonyl-phenyl-acetamide core, suggests its potential as a scaffold for the development of targeted cancer therapies. The primary hypothesized mechanism of action for compounds with a similar backbone involves the inhibition of the S100A2-p53 protein-protein interaction.[1] The S100A2 protein is often overexpressed in aggressive cancers like pancreatic cancer, where it is associated with a poor prognosis. By disrupting the S100A2-p53 interaction, this compound may reactivate the tumor suppressor functions of p53, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1]

These application notes provide a comprehensive framework for researchers to investigate the therapeutic potential of this compound in pancreatic cancer models, from initial in vitro screening to in vivo efficacy studies.

I. Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a suggested experimental workflow for its evaluation.

G Proposed Mechanism of Action of this compound S100A2 S100A2 Inactive_p53 Inactive p53 Complex S100A2->Inactive_p53 Binds to p53 p53 p53->Inactive_p53 Active_p53 Active p53 p53->Active_p53 Reactivation Compound N-[4-(Piperazine-1-sulfonyl) -phenyl]-acetamide Compound->S100A2 Inhibits Proliferation Cell Proliferation TumorGrowth Tumor Growth Proliferation->TumorGrowth Apoptosis Apoptosis Apoptosis->TumorGrowth Inhibits Active_p53->Proliferation Inhibits Active_p53->Apoptosis Induces

Caption: Proposed mechanism of this compound.

G Experimental Workflow for Evaluating this compound cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Cell Viability Assay (IC50 Determination) B Western Blot Analysis (Target Engagement) A->B D Pancreatic Cancer Xenograft Model A->D Promising Results C Apoptosis Assay (Annexin V/PI Staining) B->C E Compound Administration & Tumor Growth Monitoring D->E F Immunohistochemistry (Target Validation) E->F

Caption: Suggested experimental workflow for compound evaluation.

II. Data Presentation: Hypothetical In Vitro and In Vivo Efficacy

The following tables present hypothetical data for the assessment of this compound's anti-cancer activity.

Table 1: Hypothetical IC50 Values of this compound in Pancreatic Cancer Cell Lines

Cell LineDescriptionHypothetical IC50 (µM)
MiaPaCa-2Human pancreatic carcinoma15.2
BxPC-3Human pancreatic adenocarcinoma25.8
PANC-1Human pancreatic epithelioid carcinoma32.5
AsPC-1Human pancreatic adenocarcinoma (ascites)18.9
Capan-2Human pancreatic adenocarcinoma45.1
HPACHuman pancreatic ductal adenocarcinoma28.3

Table 2: Hypothetical In Vivo Efficacy in a MiaPaCa-2 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 28Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
This compound25875 ± 12030
This compound50500 ± 9560
Gemcitabine (Positive Control)100450 ± 8064

III. Experimental Protocols

A. In Vitro Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., MiaPaCa-2, BxPC-3, PANC-1)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

B. Western Blot Analysis for p53 Pathway Activation

Objective: To assess the effect of this compound on the expression of p53 and its downstream targets.

Materials:

  • Pancreatic cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction: Treat cells with the compound at concentrations around the IC50 value for 24-48 hours. Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein lysates and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

C. In Vivo Pancreatic Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Pancreatic cancer cells (e.g., MiaPaCa-2)

  • Matrigel

  • This compound formulation for in vivo administration

  • Vehicle control

  • Positive control (e.g., Gemcitabine)

  • Calipers for tumor measurement

Protocol:

  • Cell Preparation and Implantation: Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[2]

  • Tumor Growth and Treatment Initiation: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, compound low dose, compound high dose, positive control).

  • Compound Administration: Administer the compound and controls via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule (e.g., daily, twice weekly).

  • Tumor Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2. Monitor the body weight and overall health of the mice.

  • Study Endpoint and Tissue Collection: At the end of the study (e.g., after 28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Disclaimer: The experimental protocols and data presented are for illustrative purposes and are based on standard methodologies for anti-cancer drug evaluation. Specific experimental conditions, such as cell lines, compound concentrations, and animal models, should be optimized for this compound based on preliminary studies. As of the generation of this document, detailed published experimental data for this specific compound in pancreatic cancer models is limited. Therefore, the provided information should be considered a foundational guide for research planning.

References

Application Notes and Protocols for Testing the Antimicrobial Efficacy of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide is a synthetic compound belonging to the sulfonamide class of antimicrobials. Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[1][2] Folic acid is an essential nutrient for DNA synthesis and repair, and its inhibition leads to a bacteriostatic effect, preventing the growth and proliferation of susceptible microorganisms.[2][3] This document provides detailed protocols for evaluating the in vitro antimicrobial efficacy of this compound, including determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.

Data Presentation

The following tables summarize representative data for the antimicrobial efficacy of this compound against common bacterial pathogens. Note: This data is for illustrative purposes only and actual values must be determined experimentally.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus2921316644
Escherichia coli25922321284
Pseudomonas aeruginosa2785364>256>4
Klebsiella pneumoniae700603321284
Enterococcus faecalis2921216644

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[4]

Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213

Time (hours)Growth Control (Log10 CFU/mL)0.5x MIC (Log10 CFU/mL)1x MIC (Log10 CFU/mL)2x MIC (Log10 CFU/mL)4x MIC (Log10 CFU/mL)
05.75.75.75.75.7
26.55.65.55.45.2
47.85.55.35.14.8
88.95.45.14.53.9
129.25.44.93.82.8
249.55.54.83.1<2.0 (LOD)

LOD: Limit of Detection

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test bacterial strains (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[7]

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the diluted stock solution of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 18-24 hours in ambient air.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a continuation of the MIC assay.[9][10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spread the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[9]

Time-Kill Kinetics Assay

This assay provides information on the rate of bactericidal activity.[11][12]

Materials:

  • This compound

  • CAMHB

  • Test bacterial strain

  • Sterile culture tubes or flasks

  • Shaking incubator (35 ± 2°C)

  • Sterile saline or PBS for dilutions

  • MHA plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Test Concentrations: Prepare tubes with CAMHB containing the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Also, include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling: Incubate all tubes at 35 ± 2°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[12]

  • Viable Cell Counting:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Data Analysis: Following incubation, count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.[13]

Visualizations

Experimental_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination cluster_TimeKill Time-Kill Assay MIC_prep Prepare Serial Dilutions of Compound MIC_inoc Inoculate with Standardized Bacteria MIC_prep->MIC_inoc MIC_inc Incubate (18-24h) MIC_inoc->MIC_inc MIC_read Read MIC (No Visible Growth) MIC_inc->MIC_read MBC_subculture Subculture from Clear MIC Wells MIC_read->MBC_subculture Proceed with clear wells MBC_plate Plate on Agar MBC_subculture->MBC_plate MBC_inc Incubate (18-24h) MBC_plate->MBC_inc MBC_read Read MBC (≥99.9% Killing) MBC_inc->MBC_read TK_setup Setup Cultures with Different [Compound] TK_sample Sample at Multiple Time Points TK_setup->TK_sample TK_plate Plate Serial Dilutions TK_sample->TK_plate TK_count Count CFU and Plot Data TK_plate->TK_count

Caption: Workflow for antimicrobial efficacy testing.

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Catalyzes Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid Compound N-[4-(Piperazine-1-sulfonyl) -phenyl]-acetamide Compound->Dihydropteroate_Synthase Competitively Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Purification of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and how does it impact purification?

A1: The most common synthetic route is the reaction of 4-acetamidobenzenesulfonyl chloride with piperazine in a suitable solvent.[1] The primary challenge arising from this synthesis is the potential for side reactions, leading to impurities that can complicate the purification process. Key impurities can include unreacted starting materials, di-substituted piperazine, and hydrolyzed starting materials.

Q2: What are the key physicochemical properties of this compound to consider during purification?

A2: this compound is a polar molecule due to the presence of the sulfonamide, acetamide, and piperazine functional groups. The piperazine moiety also imparts basicity to the molecule. These properties influence its solubility in various solvents and its behavior during chromatographic separation and crystallization.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the purity of this compound and related compounds.[2] Thin Layer Chromatography (TLC) is also a useful technique for monitoring reaction progress and assessing the purity of fractions during column chromatography.[3] For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Q4: Are there any known stability issues with this compound during purification?

A4: While specific stability data for this compound is not extensively published, sulfonamides can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. The piperazine ring can also be susceptible to oxidation. It is therefore advisable to use mild conditions during purification and to store the compound in a cool, dry, and dark place.

Troubleshooting Guides

Crystallization Issues
Problem Potential Cause Troubleshooting Steps
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may also be higher than the melting point of the solute.1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool more slowly. 4. Consider using a different solvent or a solvent mixture with a lower boiling point.
No crystal formation upon cooling. The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. 2. Add a seed crystal of the pure compound. 3. Reduce the volume of the solvent by evaporation. 4. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). 5. If all else fails, consider changing the solvent to one in which the compound is less soluble.
Low recovery of the purified product. The compound has significant solubility in the crystallization solvent at low temperatures. Too much solvent was used.1. Minimize the amount of hot solvent used to dissolve the compound. 2. Cool the crystallization mixture for a longer period or at a lower temperature to maximize crystal precipitation. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. 4. Concentrate the mother liquor and attempt a second crystallization.
Poor crystal quality (e.g., fine needles, powder). Rapid crystal formation due to a high degree of supersaturation or rapid cooling.1. Decrease the rate of cooling. Insulate the flask to allow for gradual cooling. 2. Use a solvent system where the compound's solubility is moderately high at elevated temperatures and decreases significantly upon cooling. 3. Consider redissolving the solid in a minimal amount of hot solvent and allowing it to cool down more slowly.
Column Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Poor separation of the product from impurities. Inappropriate mobile phase polarity. Co-elution of impurities with similar polarity to the product.1. Optimize the mobile phase composition. A common mobile phase for this compound is a gradient of methanol in chloroform or dichloromethane.[1] 2. Try a different stationary phase (e.g., alumina instead of silica gel). 3. Consider using a different chromatographic technique, such as reverse-phase chromatography.
Streaking or tailing of the product band. The compound is too polar for the mobile phase, leading to strong interaction with the stationary phase. The column is overloaded.1. Increase the polarity of the mobile phase. Adding a small amount of a more polar solvent like methanol can help. 2. Add a small amount of a basic modifier like triethylamine to the mobile phase to reduce interactions with acidic sites on the silica gel. 3. Ensure the sample is loaded onto the column in a small volume of solvent. 4. Reduce the amount of sample loaded onto the column.
Product is not eluting from the column. The mobile phase is not polar enough to displace the highly polar product from the stationary phase.1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in the chloroform/methanol mixture. 2. In extreme cases, a flush with a highly polar solvent like methanol may be necessary, but this may also elute strongly bound impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chloroform (or Dichloromethane)

  • Methanol

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in chloroform. Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 100% chloroform). Load the solution carefully onto the top of the silica gel bed.

  • Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., 1%, 2%, 5%, 10% methanol in chloroform).

  • Fraction Collection: Collect fractions in test tubes.

  • Purity Analysis: Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., 5-10% methanol in chloroform). Visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound purification_choice Choose Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Simple Impurities analysis Purity Analysis (HPLC, TLC) column_chrom->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_crystallization start Crystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes low_yield Low Yield? no_crystals->low_yield No induce_crystallization Induce (scratch, seed), concentrate, cool further no_crystals->induce_crystallization Yes successful_crystallization Successful Crystallization low_yield->successful_crystallization No optimize_solvent Optimize solvent volume and cooling low_yield->optimize_solvent Yes reheat_add_solvent->start induce_crystallization->start optimize_solvent->start

Caption: Decision tree for troubleshooting common crystallization problems.

References

addressing stability issues of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on addressing stability issues of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues for this compound in solution?

A1: this compound combines a sulfonamide and a piperazine moiety, making it susceptible to several degradation pathways in solution. The primary concerns are hydrolysis, oxidation, and photodegradation.[1][2][3][4][5] The stability can be significantly influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[5]

Q2: How does pH affect the stability of the compound?

A2: The pH of the solution is a critical factor. The sulfonamide group can undergo hydrolysis under both acidic and alkaline conditions, although many sulfonamides are relatively stable at neutral pH.[1][6] The piperazine ring can also be affected by pH, which can influence its susceptibility to oxidation. It is crucial to determine the optimal pH range for your specific application to ensure stability.

Q3: Is this compound sensitive to light?

A3: Compounds containing aromatic rings and sulfonamide groups can be susceptible to photodegradation.[3] Exposure to UV or even ambient light can potentially lead to the formation of degradants. Therefore, it is recommended to protect solutions of this compound from light.

Q4: What is the likely impact of temperature on the stability of this compound?

A4: Elevated temperatures can accelerate degradation processes such as hydrolysis and oxidation.[2][7][8] The piperazine moiety, in particular, can undergo thermal degradation.[2][8] For long-term storage, solutions should be kept at recommended low temperatures, and for experimental use, exposure to high temperatures should be minimized.

Q5: Can the choice of solvent impact the stability?

A5: Yes, the solvent can play a role in the stability of the compound. Protic solvents may facilitate hydrolysis, while certain organic solvents might contain impurities (like peroxides in aged ethers) that can promote oxidation. The use of high-purity solvents is recommended.

Troubleshooting Guides

Guide 1: Investigating Unexpected Experimental Results or Loss of Potency

If you are observing a decrease in the expected activity or inconsistent results over time, it may be due to the degradation of this compound in your stock or working solutions.

Step 1: Initial Assessment

  • Review Solution Preparation and Storage:

    • When was the solution prepared?

    • What solvent was used?

    • At what temperature has it been stored?

    • Was it protected from light?

    • What is the pH of the solution?

Step 2: Analytical Confirmation of Degradation

  • Use a Stability-Indicating Method: Employ an analytical technique, such as High-Performance Liquid Chromatography (HPLC), that can separate the intact compound from potential degradation products.

  • Compare Fresh vs. Aged Samples: Analyze a freshly prepared solution and compare the chromatogram to that of the suspect (aged) solution. A decrease in the main peak area and/or the appearance of new peaks in the aged sample suggests degradation.

Step 3: Forced Degradation Study (see Experimental Protocols for details)

  • To understand the potential degradation pathways, perform a forced degradation study. This involves exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally induce degradation.[9][10][11] This will help in identifying the likely degradants and developing a robust analytical method.

Step 4: Mitigation Strategies

  • Optimize pH: If hydrolysis is suspected, determine the pH of optimal stability by conducting a study across a range of pH values. Buffer your solutions accordingly.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Control Temperature: Store stock solutions at or below -20°C. Prepare working solutions fresh daily if possible.

  • Use Antioxidants: If oxidation is the issue, consider adding a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) to the solution, if compatible with your experimental system.

  • Solvent Selection: Use high-purity, peroxide-free solvents.

Quantitative Data

The following tables provide illustrative data on the stability of this compound under various conditions. Note: This is example data based on the general behavior of similar compounds and should be confirmed by experimental studies.

Table 1: Effect of pH and Temperature on the Degradation of this compound in Aqueous Solution after 7 Days.

pHTemperature (°C)% Degradation (Example)
2.045.2
2.02515.8
2.04035.1
7.04< 1.0
7.0252.5
7.0408.9
10.048.1
10.02522.4
10.04048.7

Table 2: Photostability of this compound in Methanol Solution.

ConditionDuration (hours)% Degradation (Example)
Ambient Light243.7
UV Light (254 nm)2428.9
Dark Control24< 1.0

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a light source (e.g., UV and visible light) for 24 hours. A dark control sample should be run in parallel.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid, with UV detection).

4. Data Evaluation:

  • Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.

  • Examine the chromatograms for the appearance of new peaks, which represent degradation products.

  • Peak purity analysis of the parent peak in the stressed samples should be performed to ensure that no degradant peaks are co-eluting.

Visualizations

cluster_workflow Experimental Workflow for Stability Study prep Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sampling Sample at Time Points stress->sampling analysis HPLC Analysis sampling->analysis data Evaluate Data (% Degradation, Purity) analysis->data

Caption: Workflow for a forced degradation study.

cluster_degradation Hypothetical Degradation Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product1 4-Acetamidobenzenesulfonic acid parent->hydrolysis_product1 S-N cleavage hydrolysis_product2 Piperazine parent->hydrolysis_product2 S-N cleavage oxidation_product Piperazine N-oxide derivative parent->oxidation_product Oxidizing Agent

Caption: Potential degradation pathways.

cluster_troubleshooting Troubleshooting Logic for Stability Issues start Inconsistent Results or Loss of Potency Observed check_storage Review Solution Preparation & Storage (Age, Temp, Light, pH) start->check_storage analyze Analyze by HPLC: Fresh vs. Aged Sample check_storage->analyze degradation_confirmed Degradation Confirmed? (New peaks, lower parent peak) analyze->degradation_confirmed no_degradation No Degradation. Investigate other experimental parameters. degradation_confirmed->no_degradation No forced_degradation Perform Forced Degradation Study degradation_confirmed->forced_degradation Yes identify_cause Identify Cause (Hydrolysis, Oxidation, etc.) forced_degradation->identify_cause mitigate Implement Mitigation Strategy (Optimize pH, Protect from Light, Use Antioxidants) identify_cause->mitigate

Caption: Troubleshooting decision tree.

References

Technical Support Center: Enhancing the Solubility of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the solubility of this compound?

A1: The solubility of this compound is primarily influenced by its physicochemical properties, including its crystalline structure, particle size, and the pH of the solvent. Its molecular structure contains both a weakly acidic sulfonamide group and a basic piperazine group, making its solubility highly pH-dependent.

Q2: My compound is precipitating out of my aqueous buffer. What are the immediate troubleshooting steps?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue. Initial steps to troubleshoot this include:

  • pH Adjustment: The solubility of sulfonamides can be increased in alkaline pH, while the piperazine group's solubility is enhanced in acidic pH. Experimenting with a pH range is crucial.[1][2]

  • Co-solvents: The use of water-miscible organic solvents, known as co-solvents, can significantly increase the solubility of poorly soluble compounds.[3][4]

  • Lowering the Final Concentration: If possible, reducing the final concentration of the compound in the aqueous buffer may prevent it from exceeding its solubility limit.

Q3: What are some common and effective methods to enhance the solubility of this compound for in vitro and in vivo studies?

A3: Several techniques can be employed to enhance the solubility of this compound. These can be broadly categorized into physical and chemical modifications.[5][6]

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[6][7] Techniques include micronization and nanosuspension.[8]

    • Solid Dispersion: Dispersing the compound in a hydrophilic carrier can enhance its wettability and dissolution.[9][10]

  • Chemical Modifications:

    • pH Adjustment: As the compound has ionizable groups, adjusting the pH of the solution can significantly impact its solubility by forming more soluble ionized species.[7][11]

    • Co-solvency: This technique involves adding a water-miscible solvent in which the compound is more soluble to the aqueous solution.[3][12]

    • Salt Formation: For compounds with ionizable groups, forming a salt can dramatically increase solubility.[13]

    • Co-crystallization: Forming a co-crystal with a suitable co-former can alter the crystal lattice energy and improve solubility.[7][13]

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers for In Vitro Assays

Symptoms:

  • Cloudiness or precipitation is observed when the DMSO stock solution is diluted in an aqueous buffer.

  • Inconsistent results in biological assays.

Possible Causes:

  • The aqueous solubility of the compound is exceeded.

  • The pH of the buffer is not optimal for the compound's solubility.

Solutions:

MethodDescriptionAdvantagesDisadvantages
pH Adjustment Modify the pH of the buffer. Since the compound has both acidic and basic moieties, a pH-solubility profile should be determined.Simple and cost-effective.May not be suitable for all biological assays if the pH change affects the experimental system.
Co-solvents Add a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) to the aqueous buffer.[3][4]Can significantly increase solubility.[12]The co-solvent may interfere with the biological assay; toxicity can be a concern at higher concentrations.[3]
Nanosuspension Reduce the particle size of the compound to the nanometer range to increase the surface area and dissolution velocity.[14]Applicable to poorly soluble drugs in both aqueous and non-aqueous media; can improve bioavailability.[14]Requires specialized equipment for preparation and characterization.
Issue 2: Low Oral Bioavailability in In Vivo Studies

Symptoms:

  • Low and variable drug concentration in plasma after oral administration.

Possible Causes:

  • Poor aqueous solubility leading to low dissolution in the gastrointestinal tract.

  • Slow dissolution rate.

Solutions:

MethodDescriptionAdvantagesDisadvantages
Solid Dispersion Disperse the compound in a hydrophilic carrier (e.g., PVP, HPMC, PEG) to improve wettability and dissolution rate.[15][16]Can significantly enhance dissolution and bioavailability.[10]The formulation may be physically unstable over time (recrystallization).
Co-crystallization Form a crystalline solid with a benign co-former to alter the physicochemical properties of the compound.[7][13]Can improve solubility, dissolution rate, and stability.Requires screening for suitable co-formers.
Micronization Reduce the particle size of the drug to the micron level to increase the surface area for dissolution.[5][6]A well-established and straightforward technique.May not be sufficient for very poorly soluble compounds and does not increase equilibrium solubility.[5][6]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant through a 0.22 µm filter. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH to generate a pH-solubility profile.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Selection of Carrier: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (HPMC).

  • Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol) at a specific drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a solid mass.

  • Drying and Milling: Dry the resulting solid mass in a vacuum oven to remove any residual solvent. Gently grind the solid dispersion into a fine powder.

  • Characterization: Characterize the solid dispersion for its dissolution rate and compare it to the pure drug.

Visualizations

experimental_workflow cluster_solubility_problem Initial Problem cluster_troubleshooting Troubleshooting & Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome problem Poor Aqueous Solubility of This compound ph_adjustment pH Adjustment problem->ph_adjustment Apply co_solvency Co-solvency problem->co_solvency Apply solid_dispersion Solid Dispersion problem->solid_dispersion Apply nanosuspension Nanosuspension problem->nanosuspension Apply dissolution_testing In Vitro Dissolution Testing ph_adjustment->dissolution_testing co_solvency->dissolution_testing solid_dispersion->dissolution_testing nanosuspension->dissolution_testing bioavailability_study In Vivo Bioavailability Study dissolution_testing->bioavailability_study Proceed if successful enhanced_solubility Enhanced Solubility & Bioavailability bioavailability_study->enhanced_solubility

Caption: A workflow for addressing the poor solubility of this compound.

signaling_pathway_solubility_logic cluster_compound Compound Properties cluster_conditions Solution Conditions cluster_solubility Solubility Outcome compound N-[4-(Piperazine-1-sulfonyl)- phenyl]-acetamide pka1 Weakly Acidic Sulfonamide Group compound->pka1 pka2 Basic Piperazine Group compound->pka2 high_ph High pH (Alkaline) pka1->high_ph Ionizes at low_ph Low pH (Acidic) pka1->low_ph Unionized at pka2->high_ph Unionized at pka2->low_ph Protonates at increased_solubility Increased Solubility high_ph->increased_solubility Leads to decreased_solubility Decreased Solubility high_ph->decreased_solubility May lead to (for unionized piperazine) low_ph->increased_solubility Leads to low_ph->decreased_solubility May lead to (for unionized sulfonamide)

Caption: Logical relationship between the compound's ionizable groups and pH-dependent solubility.

References

troubleshooting guide for N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers utilizing N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide and its derivatives in biological assays. This compound serves as a key chemical scaffold for developing inhibitors of the S100A2-p53 protein-protein interaction, a promising target in oncology research, particularly for cancers with S100A2 overexpression, such as pancreatic cancer.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound derivatives?

A1: Derivatives of this compound are primarily investigated as inhibitors of the S100A2-p53 protein-protein interaction.[1] The S100A2 protein can bind to the tumor suppressor protein p53, modulating its transcriptional activity. By disrupting this interaction, these compounds aim to restore or enhance the tumor-suppressive functions of p53, which can lead to the inhibition of cancer cell proliferation.[1]

Q2: In which types of biological assays is this compound and its analogs typically evaluated?

A2: This compound scaffold is commonly assessed in a variety of in vitro assays, including:

  • Biochemical Assays: To directly measure the inhibition of the S100A2-p53 interaction, techniques like Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) are employed.

  • Cell-Based Assays: To understand the compound's effects in a cellular context, Co-Immunoprecipitation (Co-IP) is used to confirm the disruption of the S100A2-p53 complex within cells.

  • Cytotoxicity/Cell Viability Assays: Assays such as the MTT or CCK-8 assay are used to determine the compound's effect on cancer cell proliferation and viability.

Q3: What are the key considerations for preparing this compound for in vitro assays?

A3: Proper handling and preparation are crucial for obtaining reliable and reproducible results. Key considerations include:

  • Solubility: The compound is generally soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the assay buffer or cell culture medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity.

  • Storage: Store the compound as a solid at 2-8°C, and stock solutions in DMSO in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue 1: High Variability or Poor Reproducibility in Assay Results
  • Possible Cause: Inconsistent compound concentration due to poor solubility or precipitation.

    • Solution: Visually inspect stock solutions and final assay plates for any signs of precipitation. Prepare fresh stock solutions and ensure the final solvent concentration is consistent across all wells. Determine the kinetic solubility of your specific derivative in the assay buffer.

  • Possible Cause: Inconsistent cell health or density.

    • Solution: Use cells with a consistent and low passage number. Regularly monitor cell morphology and viability. Ensure cells are seeded at a uniform density for each experiment.

  • Possible Cause: Pipetting errors or inconsistent incubation times.

    • Solution: Use calibrated pipettes and consider preparing a master mix of reagents where possible. Ensure consistent and accurate incubation times and temperatures for all plates.

Issue 2: No or Low Potency/Activity Observed
  • Possible Cause: Compound degradation.

    • Solution: Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The stability of piperazine derivatives can be a concern with improper storage.

  • Possible Cause: Incorrect assay setup.

    • Solution: For biochemical assays, ensure the protein concentrations and incubation times are optimized to be in the linear range of detection. For cell-based assays, confirm that the cell line used expresses both S100A2 and p53.

  • Possible Cause: Assay interference.

    • Solution: The compound may interfere with the assay detection method (e.g., autofluorescence in a fluorescence-based assay). Run appropriate controls, such as the compound in the absence of one of the binding partners, to check for interference.

Issue 3: High Background Signal in Biochemical Assays (e.g., Fluorescence Polarization)
  • Possible Cause: Non-specific binding of the compound or fluorescent probe.

    • Solution: Include a non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.01%) in the assay buffer to reduce non-specific binding.

  • Possible Cause: Contaminated reagents or buffers.

    • Solution: Use freshly prepared, filtered buffers and high-purity reagents.

Quantitative Data Summary

Compound TypeTarget/AssayCell LineIC50/GI50 (µM)Reference
Phenylsulfonylpiperazine derivativeCytotoxicityMCF7 (Breast Cancer)4.48[2]
Phenylsulfonylpiperazine derivativeCytotoxicityPANC-1 (Pancreatic Cancer)Sub-micromolar to 18[2][3]
Phenylacetamide derivativeCytotoxicityPC3 (Prostate Cancer)52[4]
Phenylacetamide derivativeCytotoxicityMCF-7 (Breast Cancer)100[4]
Phenylthiazole derivativeCytotoxicitySKNMC (Neuroblastoma)10.8[5]

Note: The data presented are for structurally similar compounds and should be used for illustrative purposes only.

Experimental Protocols

Protocol 1: S100A2-p53 Fluorescence Polarization (FP) Inhibition Assay

This assay measures the disruption of the S100A2-p53 interaction by a test compound.

Materials:

  • Purified S100A2 protein

  • Fluorescently labeled p53 peptide (corresponding to the S100A2 binding region)

  • Assay Buffer: 20 mM Tris, 150 mM NaCl, 1 mM CaCl₂, pH 7.4

  • Test compound (serial dilutions)

  • 384-well black, low-binding microplates

  • Fluorescence polarization plate reader

Procedure:

  • In a 384-well plate, add the assay buffer, fluorescently labeled p53 peptide at a fixed concentration (e.g., 10 nM), and varying concentrations of the test compound.

  • Add purified S100A2 protein to initiate the binding reaction. The final concentration of S100A2 should be at its Kd for the p53 peptide or a concentration that gives a stable high polarization signal.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light, to reach binding equilibrium.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Plot the change in fluorescence polarization as a function of inhibitor concentration to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., MiaPaCa-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (serial dilutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.

Visualizations

S100A2_p53_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage, Oncogene Activation p53 p53 DNA_Damage->p53 activates S100A2 S100A2 p53->S100A2 interacts with Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis S100A2->p53 modulates activity Inhibitor N-[4-(Piperazine-1-sulfonyl) -phenyl]-acetamide Derivative Inhibitor->S100A2 inhibits interaction

Caption: S100A2-p53 signaling pathway and the inhibitory action of the compound.

Experimental_Workflow Start Hypothesis: Compound inhibits S100A2-p53 interaction Biochemical Biochemical Assays (FP, SPR) Start->Biochemical Cellular Cell-Based Assays (Co-IP, Cell Viability) Biochemical->Cellular Data_Analysis Data Analysis (IC50/GI50 Determination) Cellular->Data_Analysis Conclusion Conclusion: Inhibitor Efficacy & Potency Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating S100A2-p53 inhibitors.

Troubleshooting_Tree Start Inconsistent or No Activity Check_Solubility Check Compound Solubility & Stability Start->Check_Solubility Check_Cells Verify Cell Health & Target Expression Start->Check_Cells Check_Protocol Review Assay Protocol & Controls Start->Check_Protocol Solubility_OK Soluble? Check_Solubility->Solubility_OK Cells_OK Healthy? Check_Cells->Cells_OK Protocol_OK Protocol Correct? Check_Protocol->Protocol_OK Remake_Solution Remake Stock Solution Solubility_OK->Remake_Solution No New_Cells Use New Cell Batch Cells_OK->New_Cells No Optimize_Assay Optimize Assay Conditions Protocol_OK->Optimize_Assay No

Caption: A decision tree for troubleshooting common assay issues.

References

optimization of reaction conditions for N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Issue 1: Low or No Product Formation

Q: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I rectify this?

A: Low or no product formation is a common issue that can stem from several factors related to the reagents, reaction conditions, or experimental setup.

  • Inactive 4-Acetamidobenzenesulfonyl Chloride: The primary cause is often the degradation of the sulfonyl chloride starting material due to moisture. Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them to the unreactive sulfonic acid.

    • Solution: Use freshly prepared or purchased 4-acetamidobenzenesulfonyl chloride. Ensure it has been stored in a desiccator and handled under anhydrous conditions. The reagent should be a stable, crystalline solid under normal temperatures and pressures.[1]

  • Suboptimal Reaction Temperature: The reaction between 4-acetamidobenzenesulfonyl chloride and piperazine typically requires heating to proceed at an adequate rate.

    • Solution: Ensure the reaction mixture is heated to reflux, generally between 80-90°C, for a sufficient duration, typically 6-8 hours.[1]

  • Inadequate Base: A base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Insufficient or an inappropriate base can stall the reaction.

    • Solution: Use at least two equivalents of a suitable base such as potassium carbonate or triethylamine to effectively scavenge the HCl.[1]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.

    • Solution: A slight excess of piperazine (1.5-2 equivalents) is often used to ensure the complete consumption of the sulfonyl chloride.[1]

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Q: My TLC analysis of the crude reaction mixture shows multiple spots in addition to the product spot. What are these impurities and how can I minimize their formation?

A: The formation of side products is a common occurrence in this synthesis. The two most likely impurities are the di-sulfonylated piperazine and the hydrolyzed sulfonyl chloride.

  • Di-sulfonylation of Piperazine: Since piperazine has two secondary amine groups, it is possible for a second molecule of 4-acetamidobenzenesulfonyl chloride to react, forming a symmetrical di-substituted byproduct.

    • Solution: To minimize this, use an excess of piperazine relative to the sulfonyl chloride. This statistical advantage favors the mono-sulfonylation. A molar ratio of 1.5 to 2 equivalents of piperazine to 1 equivalent of sulfonyl chloride is recommended.[1]

  • Hydrolysis of 4-Acetamidobenzenesulfonyl Chloride: As mentioned previously, the presence of water will lead to the formation of 4-acetamidobenzenesulfonic acid.

    • Solution: Ensure all glassware is oven-dried before use and that anhydrous solvents are employed. Handle the sulfonyl chloride in a dry atmosphere (e.g., under a nitrogen or argon blanket) to the extent possible.

Issue 3: Difficulty in Purifying the Final Product

Q: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification strategies?

A: The product is a relatively polar compound, which can present challenges in purification. A combination of chromatographic and crystallization techniques is often most effective. For highly polar and basic compounds that streak on silica gel, using a solvent system containing a small amount of a basic modifier like ammonium hydroxide can be beneficial.[2]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard stationary phase.

    • Eluent System: A gradient of methanol in chloroform or dichloromethane is commonly used.[1] For polar compounds that are difficult to elute, a mobile phase containing a small percentage of ammonium hydroxide in methanol, mixed with dichloromethane, can improve separation and reduce tailing.[2]

  • Recrystallization:

    • Solvent System: A mixture of ethanol and water is a reported solvent system for the recrystallization of this compound.[1] The crude solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound?

A1: Pure this compound is typically a solid.[1] The reported melting point is in the range of 150-152°C.[3]

Q2: Which base is better to use, potassium carbonate or triethylamine?

A2: Both potassium carbonate (an inorganic base) and triethylamine (an organic base) are effective in this reaction.

  • Potassium Carbonate: Is an inexpensive and easy-to-handle solid. It is typically used in polar aprotic solvents like DMF and acetonitrile.

  • Triethylamine: Is a liquid organic base that is soluble in a wider range of organic solvents. The choice between the two often comes down to the specific solvent used and the ease of workup. For instance, triethylamine can be removed by washing with an acidic solution, while potassium carbonate is removed by filtration.

Q3: What are the key considerations for scaling up this synthesis?

A3: When scaling up the synthesis of this compound, several factors need careful consideration:

  • Heat Management: The reaction is typically run at elevated temperatures. Ensure that the heating and stirring are uniform throughout the larger reaction vessel to avoid localized overheating, which could lead to side product formation.

  • Reagent Addition: The addition of the 4-acetamidobenzenesulfonyl chloride should be done in a controlled manner, possibly portion-wise or as a solution, to manage any exotherm.

  • Work-up and Purification: Handling larger volumes during extraction and filtration can be cumbersome. Ensure you have appropriately sized equipment. For purification, column chromatography on a large scale can be challenging. Optimizing the recrystallization procedure is often the preferred method for large-scale purification.

Q4: What are the expected 1H and 13C NMR chemical shifts for this compound?

  • A singlet for the acetamido methyl protons around δ 2.0-2.2 ppm.

  • Multiplets for the piperazine protons, typically in the range of δ 2.3-3.3 ppm.

  • Aromatic protons will appear as doublets in the region of δ 7.0-8.0 ppm.

  • A singlet for the acetamido NH proton at δ ~10.4 ppm. In the 13C NMR spectrum, characteristic peaks would include:

  • The acetamido methyl carbon around δ 24 ppm.

  • Piperazine carbons in the range of δ 45-55 ppm.

  • Aromatic carbons between δ 118-145 ppm.

  • The carbonyl carbon of the acetamido group around δ 169 ppm.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of this compound

ParameterRecommended ConditionNotes
Starting Materials 4-Acetamidobenzenesulfonyl chloride, Piperazine
Molar Ratio 1 : 1.5-2 (Sulfonyl Chloride : Piperazine)An excess of piperazine minimizes di-sulfonylation.[1]
Solvent Dimethylformamide (DMF) or AcetonitrilePolar aprotic solvents are preferred.[1]
Base Potassium Carbonate (2 eq.) or Triethylamine (2 eq.)Essential for neutralizing HCl byproduct.[1]
Temperature 80-90 °C (Reflux)Provides sufficient energy for the reaction to proceed at a reasonable rate.[1]
Reaction Time 6-8 hoursMonitor by TLC for completion.[1]
Typical Yield 75-90%Yields can vary based on specific conditions and purification efficiency.[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • Piperazine

  • Potassium Carbonate (or Triethylamine)

  • Dimethylformamide (DMF, anhydrous)

  • Methanol

  • Chloroform

  • Ethanol

  • Deionized Water

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (1.5-2.0 equivalents) in anhydrous DMF.

  • Addition of Base: Add potassium carbonate (2.0 equivalents) to the stirred solution.

  • Addition of Sulfonyl Chloride: To this mixture, add 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) portion-wise.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain it at this temperature with stirring for 6-8 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in chloroform). The reaction is complete when the starting sulfonyl chloride spot is no longer visible.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of DMF.

  • Solvent Removal: Remove the DMF from the filtrate under reduced pressure.

  • Purification:

    • Column Chromatography: Purify the crude residue by column chromatography on silica gel using a gradient elution of methanol in chloroform (e.g., starting from 100% chloroform and gradually increasing the methanol concentration to 10%).[1]

    • Recrystallization: Alternatively, recrystallize the crude product from an ethanol/water mixture.[1] Dissolve the crude solid in a minimum amount of hot ethanol and add water dropwise until persistent turbidity is observed. Allow the solution to cool to room temperature and then in an ice bath to maximize crystallization.

  • Isolation and Characterization: Collect the purified solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Characterize the final product by techniques such as NMR spectroscopy and melting point determination.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A 4-Acetamidobenzenesulfonyl Chloride E Reaction Mixture (80-90°C, 6-8h) A->E B Piperazine B->E C Base (K2CO3 or Et3N) C->E D Solvent (DMF or Acetonitrile) D->E F Filtration & Solvent Removal E->F G Crude Product F->G H Column Chromatography (Silica, MeOH/CHCl3) G->H I Recrystallization (Ethanol/Water) G->I J N-[4-(Piperazine-1-sulfonyl) -phenyl]-acetamide H->J I->J

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree Start Problem Encountered LowYield Low or No Yield Start->LowYield Impurities Impurities on TLC Start->Impurities PurificationIssue Purification Difficulty Start->PurificationIssue InactiveSulfonyl Inactive Sulfonyl Chloride? LowYield->InactiveSulfonyl DiSulf Di-sulfonylation? Impurities->DiSulf Column Column Chromatography Issues? PurificationIssue->Column BadTemp Incorrect Temperature? InactiveSulfonyl->BadTemp No Sol1 Use fresh/dry reagent InactiveSulfonyl->Sol1 Yes NoBase Insufficient Base? BadTemp->NoBase No Sol2 Heat to 80-90°C BadTemp->Sol2 Yes Sol3 Use 2 eq. of base NoBase->Sol3 Yes Hydrolysis Hydrolysis of Sulfonyl Chloride? DiSulf->Hydrolysis No Sol4 Use excess piperazine (1.5-2 eq.) DiSulf->Sol4 Yes Sol5 Use anhydrous conditions Hydrolysis->Sol5 Yes Recryst Recrystallization Fails? Column->Recryst No Sol6 Optimize solvent gradient (e.g., MeOH/CHCl3) Column->Sol6 Yes Sol7 Try different solvent pair (e.g., Ethanol/Water) Recryst->Sol7 Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide. Our goal is to assist you in identifying potential degradation byproducts and understanding the stability of this compound under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?

Based on the functional groups present in the molecule (sulfonamide, piperazine, and acetamide), the most probable degradation pathways involve hydrolysis, oxidation, and to a lesser extent, photolysis and thermolysis.

  • Hydrolysis: The primary sites susceptible to hydrolysis are the sulfonamide and acetamide linkages. Acidic or basic conditions can catalyze the cleavage of the S-N bond in the sulfonamide group and the amide bond in the acetamide group.[1][2][3]

  • Oxidation: The piperazine ring is prone to oxidation, which can lead to the formation of N-oxides and ring-opened byproducts.[4][5][6][7] The sulfur atom in the sulfonamide group can also be oxidized under strong oxidative stress.

  • Photodegradation: Exposure to UV light may induce degradation, potentially leading to the formation of hydroxylated derivatives, azo compounds, or nitro derivatives, as has been observed with other sulfonamides.[1][8][9][10]

  • Thermal Degradation: At elevated temperatures, both the acetamide and piperazine moieties can degrade. The acetamide group may break down into acetic acid and the corresponding aniline derivative, while the piperazine ring can undergo various cleavage reactions.[6][11][12][13]

Q2: What are the expected degradation byproducts of this compound?

While specific degradation products for this exact molecule require experimental confirmation, we can predict the most likely byproducts based on the degradation of its constituent functional groups. The following table summarizes these potential byproducts.

Stress ConditionFunctional GroupPotential Degradation Byproducts
Hydrolysis (Acidic/Basic) Sulfonamide4-Acetamidobenzenesulfonic acid and Piperazine
AcetamideN-[4-(Piperazine-1-sulfonyl)-phenyl]-amine and Acetic acid[14]
Oxidation PiperazineThis compound N-oxide, Ethylenediamine, 2-Oxopiperazine, Formylpiperazine[4][7]
SulfonamidePotential sulfoxides or sulfones (under harsh conditions)
Photolysis Phenyl RingHydroxylated derivatives
SulfonamideAzo or nitro derivatives[1]
Thermal Degradation AcetamideN-[4-(Piperazine-1-sulfonyl)-phenyl]-amine and Acetic acid[11]
PiperazineN-Formylpiperazine, N-(2-aminoethyl) piperazine[6]

Q3: What analytical techniques are recommended for identifying these degradation byproducts?

A combination of chromatographic and spectroscopic techniques is essential for the separation, identification, and quantification of degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection: This is the primary technique for separating the parent drug from its degradation products. A stability-indicating HPLC method should be developed to resolve all significant degradants.[15][16][17][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown byproducts by providing molecular weight and fragmentation information.[1][15][18][19][20][21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for the definitive structural elucidation of isolated degradation products.[23][24][25][26]

Troubleshooting Guides

Problem: I am observing unexpected peaks in my HPLC chromatogram after stressing my sample of this compound.

Possible Cause & Solution:

  • Degradation has occurred. The new peaks likely correspond to degradation byproducts.

    • Action: Proceed with peak purity analysis to ensure the main peak is homogenous. Use LC-MS to obtain the mass of the unknown peaks and compare them to the potential byproducts listed in the FAQ section. For definitive identification, isolation of the impurity followed by NMR analysis may be necessary.[23][24]

  • Interaction with excipients (if in formulation). If you are analyzing a formulated product, the drug may be reacting with excipients under stress conditions.

    • Action: Analyze a placebo sample (formulation without the active pharmaceutical ingredient) under the same stress conditions to identify any peaks originating from the excipients.

  • Artifacts from the mobile phase or sample preparation.

    • Action: Run a blank injection (mobile phase or diluent) to check for extraneous peaks. Ensure the diluent used for sample preparation is inert and does not react with the drug substance.

Problem: I am not seeing any degradation of my compound even under harsh stress conditions.

Possible Cause & Solution:

  • The compound is highly stable. this compound may be inherently stable under the applied conditions.

    • Action: The industry-accepted range for degradation is typically 5-20%.[27] If no degradation is observed, you may need to increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).[28] However, be cautious of forcing degradation to an extent that does not reflect real-world stability.

  • The analytical method is not stability-indicating. Your current HPLC method may not be able to resolve the degradation products from the parent peak.

    • Action: Re-evaluate your HPLC method. Experiment with different column chemistries (e.g., C18, phenyl-hexyl), mobile phase compositions, and pH to achieve better separation. Peak purity analysis of the stressed sample is crucial to confirm co-elution.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Sample Preparation: Prepare stock solutions of the drug substance in a suitable solvent (e.g., methanol, acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

    • Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation and identify the major degradation products using LC-MS and NMR.[15][18][23]

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation cluster_thermal Thermal Degradation Parent_H This compound Sulfonamide_Hydrolysis 4-Acetamidobenzenesulfonic acid + Piperazine Parent_H->Sulfonamide_Hydrolysis Acid/Base Acetamide_Hydrolysis N-[4-(Piperazine-1-sulfonyl)-phenyl]-amine + Acetic Acid Parent_H->Acetamide_Hydrolysis Acid/Base Parent_O This compound N_Oxide N-Oxide Formation Parent_O->N_Oxide H2O2 Ring_Opening Piperazine Ring Opening Parent_O->Ring_Opening H2O2 Parent_P This compound Hydroxylation Hydroxylated Byproducts Parent_P->Hydroxylation UV/Vis Light Parent_T This compound Amide_Cleavage N-[4-(Piperazine-1-sulfonyl)-phenyl]-amine + Acetic Acid Parent_T->Amide_Cleavage Heat Piperazine_Deg Piperazine Ring Fragments Parent_T->Piperazine_Deg Heat Analytical_Workflow Start Forced Degradation Sample HPLC HPLC-UV/PDA Analysis (Separation & Quantification) Start->HPLC LCMS LC-MS Analysis (Molecular Weight & Fragmentation) HPLC->LCMS If unknown peaks are present Isolation Isolation of Unknown Impurity (Prep-HPLC or Column Chromatography) LCMS->Isolation For definitive structure End Byproduct Identification LCMS->End Tentative Identification NMR NMR Spectroscopy (Structural Elucidation) Isolation->NMR NMR->End

References

proper handling and storage procedures for N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide (CAS No. 100318-71-6). This guide is designed to assist researchers, scientists, and drug development professionals with the proper handling, storage, and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: It is recommended to store this compound in a tightly sealed container in a dry and well-ventilated place. The optimal storage temperature is between 2-8°C.

Q2: What are the primary hazards associated with this compound?

A2: this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Always handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE).

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is essential to wear the following PPE:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate filter if working in a poorly ventilated area or if dust is generated.

Q4: What should I do in case of accidental exposure?

A4: In case of accidental exposure, follow these first-aid measures:

  • After eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • After skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

  • After inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Q5: In which solvents is this compound soluble?

A5: For synthesis, this compound is typically dissolved in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.[1] For other applications, it is advisable to perform small-scale solubility tests in the solvent of choice.

Troubleshooting Guides

Synthesis Troubleshooting

A common synthetic route for this compound involves the reaction of 4-acetamidobenzenesulfonyl chloride with piperazine.[1] The following table addresses potential issues during this synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive reagents (e.g., hydrolysis of 4-acetamidobenzenesulfonyl chloride).2. Insufficient reaction temperature or time.3. Presence of moisture.1. Use fresh or properly stored reagents. Ensure the sulfonyl chloride has not been exposed to moisture.2. Ensure the reaction is refluxed at the appropriate temperature (80-90°C) for a sufficient duration (6-8 hours).[1]3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Formation of multiple products (byproducts) 1. Di-sulfonylation of piperazine.2. Side reactions due to impurities in starting materials.1. Use an excess of piperazine (1.5-2 equivalents) to favor mono-sulfonylation.[1]2. Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point).
Difficulty in product purification 1. Incomplete reaction leading to a mixture of starting materials and product.2. Product co-eluting with impurities during chromatography.1. Monitor the reaction progress using TLC or LC-MS to ensure completion.2. Optimize the solvent system for column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective purification method.[1]
Experimental Use Troubleshooting

This section provides guidance for common issues encountered when using this compound in downstream applications.

Problem Potential Cause(s) Recommended Solution(s)
Compound precipitates out of solution during an assay 1. Poor solubility in the assay buffer.2. The concentration of the compound exceeds its solubility limit.1. Test the solubility of the compound in the assay buffer at the desired concentration beforehand. A small amount of a co-solvent like DMSO may be used, but ensure it does not interfere with the assay.2. Prepare a more dilute stock solution and adjust the final assay volume accordingly.
Inconsistent or unexpected biological activity 1. Compound degradation.2. Interaction with assay components.1. Prepare fresh solutions of the compound for each experiment. Assess the stability of the compound in the assay buffer over the experiment's duration.2. Run appropriate controls to check for any non-specific interactions of the compound with the assay reagents or detection system.

Experimental Protocols

Synthesis of this compound[1]

Materials:

  • 4-acetamidobenzenesulfonyl chloride

  • Piperazine

  • Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) and piperazine (1.5-2 equivalents) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2 equivalents) to the mixture.

  • Attach a reflux condenser and heat the mixture to 80-90°C with stirring.

  • Maintain the reaction at this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid precipitate (potassium salts) and wash with a small amount of DMF.

  • Remove the DMF from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a methanol/chloroform gradient or by recrystallization from an ethanol/water mixture to obtain the pure this compound.

Visualizations

Chemical_Spill_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_dispose Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Cleanup Clean Up Spill with Appropriate Kit Neutralize->Cleanup Dispose Dispose of Waste in Labeled Container Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: Workflow for handling a chemical spill.

Troubleshooting_Decision_Tree Start Unexpected Experimental Result Check_Reagents Are all reagents fresh and properly stored? Start->Check_Reagents Check_Protocol Was the experimental protocol followed exactly? Check_Reagents->Check_Protocol Yes Isolate_Variable Isolate and test one variable at a time Check_Reagents->Isolate_Variable No Check_Equipment Is the equipment functioning correctly? Check_Protocol->Check_Equipment Yes Check_Protocol->Isolate_Variable No Check_Equipment->Isolate_Variable Yes Check_Equipment->Isolate_Variable No Consult_Literature Consult literature for similar issues Isolate_Variable->Consult_Literature Issue persists Success Problem Resolved Isolate_Variable->Success Contact_Support Contact Technical Support Consult_Literature->Contact_Support No1 No Yes1 Yes No2 No Yes2 Yes No3 No Yes3 Yes

Caption: Decision tree for troubleshooting unexpected experimental results.

References

avoiding common experimental errors with N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide (CAS No. 100318-71-6). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in avoiding common experimental errors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 100318-71-6[1][2]
Molecular Formula C12H17N3O3S[1]
Molecular Weight 283.35 g/mol [1]
IUPAC Name N-[4-(piperazine-1-sulfonyl)phenyl]acetamide
Appearance Typically a solid[3]
Storage Sealed in dry, 2-8°C[4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the handling and use of this compound in a laboratory setting.

Solubility and Stock Solutions

Q1: I am having difficulty dissolving this compound. What are the recommended solvents?

A1: As with many sulfonamide-containing compounds, aqueous solubility can be limited. For stock solutions, it is recommended to use polar aprotic solvents.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.

  • Alternative Solvents: Dimethylformamide (DMF) or acetonitrile may also be effective.[1]

  • Troubleshooting: If precipitation occurs when diluting the stock solution in aqueous media (e.g., cell culture medium), try the following:

    • Decrease the final concentration of the compound.

    • Increase the percentage of DMSO in the final solution (typically not exceeding 0.5% to avoid solvent-induced artifacts in biological assays).

    • Gently warm the solution or use sonication to aid dissolution.

Q2: My compound has precipitated out of my stock solution upon storage. What should I do?

A2: Precipitation from a stock solution, especially after freeze-thaw cycles, can occur.

  • Warm the vial to 37°C and vortex gently to redissolve the compound.

  • If precipitation persists, consider preparing fresh stock solutions more frequently.

  • For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

Experimental Use and Stability

Q3: Is this compound stable in aqueous solutions for extended experiments?

A3: The stability of the compound in aqueous buffers can be pH- and temperature-dependent. It is recommended to prepare fresh dilutions from your stock solution for each experiment. If long-term incubation is required, assess the compound's stability under your specific experimental conditions using a suitable analytical method like HPLC.

Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?

A4: Inconsistent results can stem from several factors:

  • Compound Precipitation: As mentioned in Q1, poor solubility in the assay medium can lead to variable effective concentrations. Visually inspect your assay plates for any signs of precipitation.

  • Cell Line Variability: Ensure consistent cell passage number and health.

  • Interaction with Media Components: Some compounds can interact with proteins (e.g., serum) in the cell culture medium, reducing their effective concentration. Consider running assays in serum-free or low-serum conditions if this is suspected.

Synthesis and Purification

Q5: What are the common pitfalls during the synthesis of this compound?

A5: The synthesis typically involves the sulfonylation of 4-acetamidobenzenesulfonyl chloride with piperazine.[1] Potential issues include:

  • Side Reactions: The use of excess piperazine can help to minimize the formation of bis-sulfonylated byproducts.[1]

  • Incomplete Reaction: Ensure adequate reaction time and temperature (e.g., 6-8 hours at 80-90°C) to drive the reaction to completion.[1]

  • Purification Challenges: Purification is often achieved by column chromatography or recrystallization.[1] If you face difficulties, consider using a different solvent system for chromatography or recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general representation of a common synthetic route.[1]

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • Piperazine (excess, e.g., 1.5-2 equivalents)

  • Polar aprotic solvent (e.g., DMF or acetonitrile)

  • Ethanol/water mixture for recrystallization

  • Silica gel for column chromatography (if needed)

Procedure:

  • Dissolve 4-acetamidobenzenesulfonyl chloride in the chosen polar aprotic solvent.

  • Add piperazine (1.5-2 equivalents) to the solution.

  • Heat the reaction mixture under reflux at 80-90°C for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by either:

    • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol and add water until turbidity is observed. Allow to cool slowly to form crystals.

    • Column Chromatography: Use a silica gel column with a suitable solvent gradient (e.g., methanol/chloroform) to isolate the pure product.[1]

  • Dry the purified product under vacuum.

Protocol 2: General Cell Viability Assay (e.g., MTT Assay)

This protocol outlines how to test the effect of this compound on the proliferation of cancer cell lines.[1]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only).

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visual Guides

The following diagrams illustrate key workflows and concepts related to the experimental use of this compound.

G cluster_0 Synthesis Workflow start Reactants: 4-Acetamidobenzenesulfonyl chloride + Piperazine reaction Sulfonylation Reaction (DMF, 80-90°C, 6-8h) start->reaction workup Solvent Removal reaction->workup purification Purification workup->purification cryst Recrystallization (Ethanol/Water) purification->cryst Method 1 chrom Column Chromatography (Silica Gel) purification->chrom Method 2 product Final Product: This compound cryst->product chrom->product G cluster_1 Solubility Troubleshooting start Compound precipitates in aqueous buffer? check_conc Is the final concentration too high? start->check_conc Yes success Soluble start->success No lower_conc Lower the final concentration. check_conc->lower_conc Yes check_dmso Is the DMSO concentration sufficient? check_conc->check_dmso No lower_conc->success increase_dmso Increase DMSO % (max 0.5% for cells). check_dmso->increase_dmso No sonicate Try gentle warming or sonication. check_dmso->sonicate Yes increase_dmso->sonicate sonicate->success Resolved fail Still insoluble. Consider alternative solvent or formulation. sonicate->fail Not Resolved G cluster_2 Hypothetical Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor s100a2 S100A2 receptor->s100a2 p53 p53 s100a2->p53 Inhibition apoptosis Apoptosis / Cell Cycle Arrest p53->apoptosis compound This compound Derivative compound->s100a2 Inhibits Interaction

References

Validation & Comparative

A Comparative Guide to Validating the Biological Target of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a small molecule's biological target is a critical step in drug discovery and chemical biology. It provides the mechanistic foundation for understanding a compound's efficacy and potential side effects. This guide offers a comparative overview of key methodologies for identifying and validating the biological target of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide, a compound with structural motifs suggestive of interactions with several important classes of proteins.

Given that the specific biological target of this compound is not definitively established in publicly available literature, this guide will proceed based on hypothesized target classes derived from its chemical structure, which features a sulfonamide and a piperazine moiety. These structural features are common in molecules targeting protein kinases, protein-protein interactions (such as S100A2-p53), and metabolic enzymes like glucokinase.

This guide will compare three orthogonal and widely used methods for target validation:

  • Biochemical Kinase Assays: To directly measure the inhibitory activity of the compound against a panel of purified kinases.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement within a native cellular environment.

  • Affinity Purification-Mass Spectrometry (AP-MS): To identify potential binding partners of the compound in an unbiased manner from a complex proteome.

Data Presentation: Comparative Analysis of Target Validation Methods

The following tables summarize the key quantitative parameters and characteristics of the discussed target validation methods.

Table 1: Quantitative Comparison of Biochemical Kinase Assays for Selected Inhibitors

Kinase InhibitorTarget Kinase(s)IC50 (nM)Reference(s)
Imatinib BCR-ABL250 - 500
c-KIT100
PDGFR100
Gefitinib EGFR2 - 37
Dasatinib BCR-ABL<1
SRC Family Kinases0.5 - 5.5
Hypothetical Data for this compound Kinase X75N/A
Kinase Y>10,000N/A

Table 2: Representative Data from Cellular Thermal Shift Assays (CETSA)

CompoundTarget ProteinCell LineThermal Shift (ΔTagg)Reference(s)
Selumetinib MEK1A549+4.2°C[1]
PRL-295 Keap1HL-60Stabilized[2]
Hypothetical Data for this compound Putative Target ZHEK293+3.5°CN/A

Table 3: Illustrative Data Output from Affinity Purification-Mass Spectrometry (AP-MS)

Protein IdentifiedSpectral Counts (Compound)Spectral Counts (Control)Fold ChangeSignificance (p-value)
Putative Target Z 150530<0.001
Known Off-Target A 2538.3<0.05
Non-specific Binder 1 1081.25>0.05
Non-specific Binder 2 50451.11>0.05

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological and experimental processes are crucial for a clear understanding of the validation methodologies.

cluster_pathway Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Recruits Upstream_Kinase Upstream Kinase (e.g., RAF) Adaptor->Upstream_Kinase Activates Midstream_Kinase Midstream Kinase (e.g., MEK) Upstream_Kinase->Midstream_Kinase Phosphorylates Downstream_Kinase Downstream Kinase (e.g., ERK) Midstream_Kinase->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates cluster_workflow Biochemical Kinase Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, and Inhibitor Prepare_Reagents->Incubate Start_Reaction Initiate Reaction with ATP Incubate->Start_Reaction Incubate_Reaction Incubate at RT for 60 min Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction and Detect Signal Incubate_Reaction->Stop_Reaction Data_Analysis Data Analysis (IC50 determination) Stop_Reaction->Data_Analysis End End Data_Analysis->End cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow Cell_Treatment Treat Cells with Compound or Vehicle (DMSO) Harvest_Aliquot Harvest and Aliquot Cell Suspension Cell_Treatment->Harvest_Aliquot Heat_Challenge Heat Aliquots at a Range of Temperatures Harvest_Aliquot->Heat_Challenge Cell_Lysis Lyse Cells (e.g., Freeze-Thaw) Heat_Challenge->Cell_Lysis Centrifugation Centrifuge to Pellet Aggregated Proteins Cell_Lysis->Centrifugation Collect_Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Collect_Supernatant Western_Blot Analyze by Western Blot for Target Protein Collect_Supernatant->Western_Blot Data_Analysis Quantify Bands and Generate Melt Curves Western_Blot->Data_Analysis cluster_apms Affinity Purification-Mass Spectrometry (AP-MS) Workflow Immobilize Immobilize Compound on Affinity Matrix Incubate Incubate Matrix with Cell Lysate Immobilize->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Protein_Digestion Digest Proteins into Peptides Elute->Protein_Digestion LC_MS Analyze Peptides by LC-MS/MS Protein_Digestion->LC_MS Data_Analysis Identify and Quantify Proteins LC_MS->Data_Analysis

References

A Comparative Guide to p53 Activators: S100A2-p53 Interaction Inhibitors vs. MDM2 Inhibitors and Mutant p53 Reactivators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide derivatives, a class of S100A2-p53 protein-protein interaction (PPI) inhibitors, with other established p53 activators, namely the MDM2 inhibitor Nutlin-3a and the mutant p53 reactivator APR-246 (eprenetapopt).

The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest, apoptosis, and DNA repair. Its inactivation is a hallmark of many cancers. Therapeutic strategies to reactivate p53 are of significant interest in oncology. This guide delves into the distinct mechanisms of action of three classes of p53 activators and presents a comparative analysis of their performance based on available experimental data.

Mechanisms of Action: A Three-Pronged Approach to p53 Reactivation

The activation of p53 can be achieved through various mechanisms, each targeting different aspects of its regulation.

  • S100A2-p53 Interaction Inhibitors: In certain cancers, the S100A2 protein binds to p53, leading to its sequestration and functional inactivation. This compound and its derivatives are designed to disrupt this interaction, thereby releasing p53 to execute its tumor-suppressive functions. This mechanism is particularly relevant in cancers with high S100A2 expression.

  • MDM2-p53 Interaction Inhibitors (e.g., Nutlin-3a): In many tumors with wild-type p53, its activity is suppressed by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. MDM2 inhibitors like Nutlin-3a act by blocking the p53-binding pocket of MDM2, leading to the stabilization and accumulation of active p53.[1][2]

  • Mutant p53 Reactivators (e.g., APR-246): A significant portion of cancers harbor mutations in the TP53 gene, resulting in a misfolded and non-functional p53 protein. APR-246 is a pro-drug that is converted to the active compound methylene quinuclidinone (MQ). MQ covalently modifies cysteine residues in mutant p53, restoring its wild-type conformation and tumor-suppressive functions.[3][4]

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for representative compounds from each class of p53 activators. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.

Compound Class Representative Compound Mechanism of Action Target Cell Line(s) GI50 / IC50
S100A2-p53 InhibitorS100A2-p53-IN-1Disrupts S100A2-p53 interactionMiaPaCa-2 (Pancreatic)GI50: 1.2-3.4 µM
MDM2 InhibitorNutlin-3aInhibits MDM2-p53 interactionHCT116 (Colon), SJSA-1 (Osteosarcoma)IC50: ~90 nM (biochemical), 1-10 µM (cellular)[1]
Mutant p53 ReactivatorAPR-246 (eprenetapopt)Restores wild-type conformation to mutant p53BT549, MDA-MB-468 (Breast)Varies by cell line

Table 1: Comparison of In Vitro Potency. GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values indicate the potency of the compounds. Lower values suggest higher potency. Data for S100A2-p53-IN-1 is from preclinical studies. Nutlin-3a and APR-246 data are from various published reports.

Compound Class Representative Compound p53 Target Gene Induction Observed Effect
S100A2-p53 InhibitorPentamidine (a known S100-p53 inhibitor)p21Increased p21 protein levels in ZR-75-1 breast cancer cells[5]
MDM2 InhibitorNutlin-3ap21, MDM2Robust, dose- and time-dependent accumulation of p21 and MDM2 proteins in various cancer cell lines[1][6]
Mutant p53 ReactivatorAPR-246 (eprenetapopt)p21, PUMA, NOXASignificant upregulation of p21, PUMA, and NOXA in mutant TP53-carrying breast cancer cell lines[7]

Table 2: Comparison of Downstream p53 Pathway Activation. Activation of p53 leads to the transcriptional upregulation of its target genes, such as the cell cycle inhibitor p21 and pro-apoptotic proteins like PUMA and NOXA.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds and to calculate the GI50/IC50 values.

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value by plotting the percentage of inhibition against the compound concentration.

Western Blotting for p53 and Downstream Targets

This technique is used to quantify the protein levels of p53 and its transcriptional targets, such as p21 and MDM2.

  • Cell Lysis: Treat cells with the p53 activator for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to the loading control.

Co-Immunoprecipitation (Co-IP)

This assay is used to verify the interaction between two proteins, such as S100A2 and p53.

  • Cell Lysis: Lyse cells treated with or without the inhibitor in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to one of the proteins of interest (e.g., anti-S100A2) and protein A/G-agarose beads overnight at 4°C.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads.

  • Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against the other protein of interest (e.g., anti-p53).

Mandatory Visualization

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

p53_Activation_Pathways cluster_S100A2 S100A2-p53 Inhibition cluster_MDM2 MDM2-p53 Inhibition cluster_mutant_p53 Mutant p53 Reactivation S100A2 S100A2 p53_inactive_S100 Inactive p53 S100A2->p53_inactive_S100 binds & inactivates p53_reactivation p53 Reactivation p53_inactive_S100->p53_reactivation S100A2_inhibitor N-[4-(Piperazine-1-sulfonyl) -phenyl]-acetamide derivative S100A2_inhibitor->S100A2 inhibits MDM2 MDM2 p53_degradation p53 Degradation MDM2->p53_degradation promotes Nutlin3a Nutlin-3a Nutlin3a->MDM2 inhibits mutant_p53 Mutant p53 (inactive) active_p53 Active p53 mutant_p53->active_p53 APR246 APR-246 APR246->mutant_p53 refolds active_p53->p53_reactivation downstream_effects Tumor Suppression (Apoptosis, Cell Cycle Arrest) p53_reactivation->downstream_effects

Caption: Mechanisms of p53 activation by different classes of inhibitors.

experimental_workflow start Start: Select p53 Activator and Cancer Cell Line cell_culture Cell Culture and Compound Treatment start->cell_culture viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay protein_analysis Protein Expression Analysis (Western Blot for p53, p21) cell_culture->protein_analysis interaction_assay Protein-Protein Interaction (Co-Immunoprecipitation) cell_culture->interaction_assay data_analysis Data Analysis: GI50/IC50 Calculation, Quantification of Protein Levels viability_assay->data_analysis protein_analysis->data_analysis interaction_assay->data_analysis conclusion Conclusion: Comparative Efficacy of p53 Activators data_analysis->conclusion

Caption: General experimental workflow for comparing p53 activators.

References

comparative analysis of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide derivatives' potency

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Potency of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide Derivatives

The this compound scaffold is a versatile pharmacophore that has been explored for the development of various therapeutic agents. Derivatives of this core structure have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative analysis of the potency of selected derivatives, supported by experimental data, to aid researchers and drug development professionals in their endeavors.

Potency of Derivatives Against Various Biological Targets

The potency of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes the quantitative potency of several derivatives against different biological targets.

DerivativeTarget/ActivityPotency (IC50/Ki/MIC)Reference
2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamideHuman Carbonic Anhydrase VII (hCA VII)Ki: 8.9 nM[1]
2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamideHuman Carbonic Anhydrase II (hCA II)Ki: 43.2 nM[1]
Thiophene-based sulphonamide derivative (7f)Proteus vulgaris NCIM 2813MIC: 93.7 µg/ml[2]
Thiophene-based sulphonamide derivatives (7g, 7i)Aspergillus Niger NCIM 50MIC: 93.7 µg/ml[2]
Unspecified derivativesMycobacterium tuberculosis H37RvMIC: 11.53 to 13.41 μM[3]

Note: IC50 (half maximal inhibitory concentration), Ki (inhibition constant), and MIC (minimum inhibitory concentration) are common measures of potency. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the general experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves a multi-step process. A common route is the sulfonylation of a substituted aniline with a piperazine sulfonyl chloride derivative.

General Procedure:

  • Sulfonylation: 4-Acetamidobenzenesulfonyl chloride is reacted with a desired piperazine derivative in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is often carried out under reflux conditions for several hours.

  • Purification: The crude product is purified using techniques like column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final pure compound.

In Vitro Biological Assays

The biological activity of the synthesized compounds is evaluated using various in vitro assays.

Antimicrobial Activity (Microbroth Dilution Method):

  • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate.

  • A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assays (e.g., Carbonic Anhydrase Inhibition):

  • The assay is typically performed in a buffer solution at a specific pH.

  • The enzyme (e.g., a specific isoform of carbonic anhydrase) is pre-incubated with varying concentrations of the inhibitor.

  • The reaction is initiated by the addition of the enzyme's substrate (e.g., p-nitrophenyl acetate).

  • The rate of the enzymatic reaction is monitored spectrophotometrically by measuring the absorbance of the product over time.

  • The IC50 or Ki values are calculated by fitting the data to appropriate enzyme inhibition models.

Visualizing Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to visualize key aspects of the research on this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start Reactants 4-Acetamidobenzenesulfonyl chloride + Substituted Piperazine Start->Reactants Step 1 Reaction Sulfonylation in DMF/Acetonitrile Reactants->Reaction Step 2 Purification Column Chromatography or Recrystallization Reaction->Purification Step 3 Final_Compound Final_Compound Purification->Final_Compound Step 4 In_Vitro_Assays Antimicrobial (MIC) Enzyme Inhibition (IC50/Ki) Final_Compound->In_Vitro_Assays Data_Analysis Determine Potency In_Vitro_Assays->Data_Analysis SAR_Studies Structure-Activity Relationship Data_Analysis->SAR_Studies

Caption: General workflow for the synthesis and biological evaluation of derivatives.

signaling_pathway cluster_pathway S100A2-p53 Interaction in Cancer cluster_inhibition Mechanism of Action S100A2 S100A2 Complex S100A2-p53 Complex S100A2->Complex p53 p53 p53->Complex Apoptosis Tumor Suppression (Apoptosis) p53->Apoptosis induces Proliferation Cancer Cell Proliferation Complex->Proliferation promotes Derivative N-[4-(Piperazine-1-sulfonyl)-phenyl] -acetamide Derivative Inhibition Inhibition of S100A2-p53 Interaction Derivative->Inhibition Inhibition->Complex blocks

Caption: Inhibition of the S100A2-p53 protein-protein interaction by derivatives.[3]

This guide provides a snapshot of the current research on this compound derivatives. The presented data and protocols can serve as a valuable resource for the rational design and development of new and more potent therapeutic agents based on this promising chemical scaffold. Further research is warranted to explore the full therapeutic potential of this class of compounds.

References

A Comparative Guide to the In Vivo Potential of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide against current standard-of-care therapies for pancreatic cancer. While direct in vivo efficacy and toxicity data for this specific compound are not yet available in published literature, this document summarizes its proposed mechanism of action and offers a comparison with established treatments based on existing experimental data. This guide also outlines a potential experimental framework for future in vivo studies of this promising compound.

Introduction to this compound

This compound is a subject of research interest, particularly in oncology. Its primary value in research is associated with its structural similarity to potent inhibitors of the S100A2-p53 protein-protein interaction. The S100A2 protein is considered a validated therapeutic target in aggressive cancers like pancreatic cancer, where its overexpression is linked to a poor prognosis.[1] By inhibiting the S100A2-p53 interaction, compounds like this compound could potentially restore the tumor-suppressing function of p53, thereby hindering cancer cell proliferation.

Proposed Mechanism of Action

The S100A2 protein can bind to the tumor suppressor protein p53, inhibiting its activity. By blocking this interaction, this compound is hypothesized to free p53 to carry out its normal functions, which include inducing cell cycle arrest and apoptosis in cancerous cells.

S100A2-p53 Interaction Pathway Proposed Mechanism of Action S100A2 S100A2 S100A2->Inhibition Inhibits p53 p53 Apoptosis Tumor Suppression (Apoptosis, Cell Cycle Arrest) p53->Apoptosis Induces Inhibition->p53 Compound N-[4-(Piperazine-1-sulfonyl) -phenyl]-acetamide Compound->S100A2 Inhibits Experimental Workflow Hypothetical In Vivo Experimental Workflow cluster_0 Efficacy Study cluster_1 Toxicity Study Tumor_Implantation Orthotopic Implantation of Pancreatic Cancer Cells Treatment_Groups Randomization into Treatment & Control Groups Tumor_Implantation->Treatment_Groups Dosing Compound Administration Treatment_Groups->Dosing Monitoring_Efficacy Tumor Growth & Body Weight Monitoring Dosing->Monitoring_Efficacy Endpoint_Efficacy Endpoint Analysis: Tumor Size & Weight Monitoring_Efficacy->Endpoint_Efficacy Data_Integration Data Integration & Therapeutic Window Determination Endpoint_Efficacy->Data_Integration Dose_Ranging Dose-Ranging Study in Healthy Mice (MTD) Toxicology_Monitoring Clinical Observation & Body Weight Dose_Ranging->Toxicology_Monitoring Blood_Analysis Hematology & Clinical Chemistry Toxicology_Monitoring->Blood_Analysis Histopathology Organ Collection & Histopathological Analysis Blood_Analysis->Histopathology Histopathology->Data_Integration

References

A Comparative Guide to Confirming Target Engagement of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of current techniques to confirm the cellular target engagement of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide and its derivatives, which are investigated as inhibitors of the S100A2-p53 protein-protein interaction (PPI).[1] Validating that a compound reaches and binds its intended target in a cellular context is a critical step in drug discovery, providing crucial evidence for the mechanism of action and guiding lead optimization.

The primary hypothesized target of this compound-based inhibitors is the calcium-binding protein S100A2. By binding to S100A2, these compounds aim to disrupt its interaction with the tumor suppressor protein p53, thereby restoring p53's transcriptional activity.[1][2] This guide will compare three key techniques for confirming this target engagement in a cellular setting: the Cellular Thermal Shift Assay (CETSA), Proximity Ligation Assay (PLA), and In-Cell Western.

Quantitative Comparison of S100A2-p53 Inhibitors

Compound Name/ReferenceTarget(s)Cell LineEfficacy (GI50/IC50)Reference
Lead I Analogue: 4-20 (1-(3-(4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)-4-((4-trifluoromethyl)phenyl)sulfonyl)piperazine)S100A2-p53BxPC-30.48 µM[2]
Lead II Analogue: 8-11 (N-(3-((4-chloro-3-(trifluoromethyl)benzyl)amino)propyl)-3,5-bis(trifluoromethyl)benzenesulfonamide)S100A2-p53BxPC-31.2 µM[2]
Lead I (N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)phenyl)acetamide)S100A2-p53MiaPaCa-2~50 µM[3][4]
JA1124 (N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide)S100A2-p53MiaPaCa-22.97 µM[2]

Signaling Pathway and Target Engagement Workflow

The interaction between S100A2 and p53 is a key regulatory node in cellular stress responses. The following diagram illustrates this pathway and the general workflow for evaluating inhibitors.

S100A2_p53_Pathway cluster_0 Cellular Context Cellular Stress Cellular Stress S100A2 S100A2 Cellular Stress->S100A2 induces S100A2-p53 Complex S100A2-p53 Complex S100A2->S100A2-p53 Complex binds p53 p53 p53->S100A2-p53 Complex binds Downstream Effects Downstream Effects p53->Downstream Effects transcriptional activation S100A2-p53 Complex->p53 sequesters/inhibits Inhibitor N-[4-(Piperazine-1-sulfonyl) -phenyl]-acetamide derivative Inhibitor->S100A2 binds to Inhibitor->S100A2-p53 Complex disrupts

Caption: S100A2-p53 signaling pathway and the mode of action for inhibitory compounds.

TE_Workflow Compound Treatment Treat cells with This compound or derivative Target Engagement Assay Confirm Target Engagement Compound Treatment->Target Engagement Assay CETSA Cellular Thermal Shift Assay (CETSA) (Direct binding) Target Engagement Assay->CETSA PLA Proximity Ligation Assay (PLA) (Disruption of PPI) Target Engagement Assay->PLA In-Cell Western In-Cell Western (Downstream effects, e.g., p53 activation) Target Engagement Assay->In-Cell Western Data Analysis Data Analysis CETSA->Data Analysis PLA->Data Analysis In-Cell Western->Data Analysis

Caption: Experimental workflow for confirming target engagement in cells.

Comparison of Target Engagement Techniques

TechniquePrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein upon ligand binding.[1][5][6][7] Binding of a compound stabilizes the protein, leading to a higher melting temperature.Label-free, confirms direct physical interaction with the target in a native cellular environment.[5][8] Can be adapted for high-throughput screening.[7]Requires a specific antibody for detection (e.g., Western blot). Not all ligand binding events result in a significant thermal shift.[9]
Proximity Ligation Assay (PLA) Visualizes and quantifies protein-protein interactions in situ.[10][11] If two target proteins are in close proximity (<40 nm), a fluorescent signal is generated.[10][12]Highly sensitive and provides subcellular localization of the interaction.[10] Directly measures the disruption of the S100A2-p53 complex.Requires two high-quality primary antibodies raised in different species.[12] Provides a relative measure of interaction, not direct binding to the inhibitor.
In-Cell Western An immunocytochemical method performed in microplates to quantify protein levels.[9] Can be used to measure the activation of downstream targets, such as p53 stabilization or phosphorylation.High-throughput and quantitative.[9] Measures a functional consequence of target engagement.An indirect measure of target engagement; effects could be due to off-target activities. Requires specific antibodies for detection.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for S100A2

This protocol is adapted from general CETSA procedures and a protocol for another protein-protein interaction target, Keap1.[13] Optimization of heating temperatures and times is crucial for S100A2.

Objective: To determine if this compound or its derivatives bind to and stabilize S100A2 in intact cells.

Materials:

  • Cancer cell line with high endogenous S100A2 expression (e.g., BxPC-3, MiaPaCa-2).

  • This compound or derivative compound.

  • Complete cell culture medium and PBS.

  • Protease and phosphatase inhibitor cocktails.

  • Lysis buffer (e.g., RIPA buffer).

  • Primary antibody against S100A2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Thermal cycler, refrigerated centrifuge, Western blot equipment.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in sufficient quantity to yield at least 1x10^6 cells per condition.

    • Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.[13]

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 65°C in 2.5°C increments), followed by cooling at 25°C for 3 minutes.[13][14][15]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[14]

    • Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[15]

    • Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize protein concentrations for all samples.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against S100A2, followed by an HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities.

    • Plot the percentage of soluble S100A2 relative to the unheated control against the temperature for each treatment condition.

    • A rightward shift in the melting curve for compound-treated samples compared to the vehicle control indicates target engagement.

Proximity Ligation Assay (PLA) for S100A2-p53 Interaction

This protocol provides a method to visualize and quantify the disruption of the S100A2-p53 interaction by an inhibitor.

Objective: To measure the decrease in S100A2-p53 proximity in cells upon treatment with an inhibitor.

Materials:

  • Cells grown on coverslips.

  • Inhibitor compound.

  • Primary antibodies: rabbit anti-S100A2 and mouse anti-p53.

  • Duolink® In Situ PLA kit (containing PLA probes, ligation solution, amplification solution, and detection reagents).

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips and allow them to adhere.

    • Treat cells with the inhibitor or vehicle for the desired time.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

  • PLA Protocol:

    • Follow the manufacturer's protocol for the Duolink® PLA kit.

    • Briefly, block the samples and then incubate with both primary antibodies (anti-S100A2 and anti-p53) overnight.

    • Incubate with the PLA probes (anti-rabbit MINUS and anti-mouse PLUS).

    • Ligate the probes using the provided ligation solution.

    • Amplify the ligated DNA circle via rolling circle amplification with a fluorescently labeled probe.

  • Imaging and Analysis:

    • Mount the coverslips onto slides with a DAPI-containing mounting medium.

    • Image the slides using a fluorescence microscope.

    • Quantify the number of PLA signals (fluorescent dots) per cell using image analysis software.

    • A significant reduction in the number of PLA signals in inhibitor-treated cells compared to vehicle-treated cells indicates disruption of the S100A2-p53 interaction.[12]

In-Cell Western for Downstream p53 Pathway Activation

This protocol measures the accumulation of total p53 protein, a potential downstream consequence of inhibiting the S100A2-p53 interaction.

Objective: To quantify changes in total p53 levels in response to an S100A2-p53 inhibitor.

Materials:

  • Cells cultured in a 96-well plate.

  • Inhibitor compound.

  • Fixing and permeabilizing solutions (e.g., formaldehyde and Triton X-100).

  • Blocking buffer.

  • Primary antibody against total p53.

  • Infrared dye-conjugated secondary antibody (e.g., IRDye® 800CW).

  • A cell normalization stain (e.g., a DNA stain).

  • An infrared imaging system (e.g., LI-COR Odyssey).

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with a dose-response of the inhibitor or vehicle.

  • Fixing and Permeabilization:

    • Fix the cells with 3.7% formaldehyde in PBS for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block the cells for 1.5 hours at room temperature.

    • Incubate with the primary antibody for p53 overnight at 4°C.

    • Wash the plate multiple times with PBS containing 0.1% Tween-20.

    • Incubate with the IRDye-conjugated secondary antibody and a cell normalization stain for 1 hour at room temperature, protected from light.

  • Imaging and Data Analysis:

    • Wash the plate thoroughly.

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for both the p53 signal and the normalization stain.

    • Normalize the p53 signal to the cell number stain.

    • An increase in the normalized p53 signal in inhibitor-treated wells indicates stabilization and accumulation of p53, suggesting successful target engagement and pathway modulation.

References

A Comparative Guide to N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide and Its Derivatives as S100A2-p53 Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide and its more potent derivatives as inhibitors of the S100A2-p53 protein-protein interaction, a key target in cancer therapy, particularly pancreatic cancer. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for reproducible research.

Introduction

This compound is a chemical scaffold of significant interest in medicinal chemistry.[1] While exhibiting some intrinsic biological activity, its primary value lies as a foundational structure for the development of more potent therapeutic agents.[1] Notably, it is a key precursor in the synthesis of inhibitors targeting the interaction between the S100A2 calcium-binding protein and the p53 tumor suppressor.[1] The S100A2-p53 interaction is implicated in the progression of several cancers, including pancreatic cancer, making its inhibition a promising therapeutic strategy.[1]

This guide will focus on a comparative analysis of the foundational scaffold, this compound, with one of its advanced derivatives, a compound identified as "lead I" or MKH2130 (N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)phenyl)acetamide).

Performance Comparison

The following table summarizes the growth inhibitory effects of analogs of the lead compounds against the BxPC-3 pancreatic cancer cell line, which has high endogenous expression of S100A2.

Compound IDStructureTarget Cell LineGI50 (µM)
Analog of Lead I (4-20) 1-(3-(4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)-4-((4-trifluoromethyl)phenyl)sulfonyl)piperazineBxPC-30.48
Analog of Lead II (8-11) N-(3-((4-chloro-3-(trifluoromethyl)benzyl)amino)propyl)-3,5-bis(trifluoromethyl)benzenesulfonamideBxPC-31.2

Data sourced from a doctoral thesis on small molecule inhibitors of the S100A2-p53 complex.

Signaling Pathway and Experimental Workflow

To understand the context of these compounds' activity, it is crucial to visualize the S100A2-p53 signaling pathway and the general workflow for evaluating such protein-protein interaction (PPI) inhibitors.

S100A2_p53_Pathway S100A2-p53 Signaling Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 activates S100A2 S100A2 p53->S100A2 induces expression p53_Regulation Modulation of p53 Activity p53->p53_Regulation regulates S100A2->p53 interacts with (inhibits tetramerization) Inhibitor This compound Derivatives Inhibitor->S100A2 inhibits interaction with p53 Cellular_Outcomes Cellular Outcomes (Apoptosis, Cell Cycle Arrest) p53_Regulation->Cellular_Outcomes

Caption: The S100A2-p53 signaling pathway. Cellular stress activates p53, which can induce the expression of S100A2. S100A2, in turn, can interact with and modulate the activity of p53. Inhibitors based on the this compound scaffold are designed to disrupt the S100A2-p53 interaction, thereby restoring p53's tumor-suppressive functions.

PPI_Inhibitor_Workflow Experimental Workflow for PPI Inhibitor Evaluation Start Hypothesis: Compound inhibits S100A2-p53 interaction Biochemical_Assays Biochemical Assays (Fluorescence Polarization, SPR) Start->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Co-Immunoprecipitation, Cytotoxicity) Biochemical_Assays->Cell_Based_Assays Data_Analysis Data Analysis (IC50/GI50 Determination) Cell_Based_Assays->Data_Analysis Conclusion Conclusion on Inhibitor Efficacy Data_Analysis->Conclusion

Caption: A generalized experimental workflow for the identification and characterization of protein-protein interaction (PPI) inhibitors, from initial biochemical screening to cellular validation and efficacy determination.

Experimental Protocols

To ensure the reproducibility of experiments involving this compound and its derivatives, detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis for the scaffold compound.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas trap, place acetanilide.

  • Chlorosulfonation: Cool the flask in an ice bath. Cautiously add chlorosulfonic acid dropwise while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours until the evolution of HCl gas ceases.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Drying: Dry the product, 4-acetamidobenzenesulfonyl chloride, under vacuum.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve piperazine in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask.

  • Addition of Sulfonyl Chloride: Add a solution of 4-acetamidobenzenesulfonyl chloride in the same solvent dropwise to the piperazine solution at 0°C.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Work-up: Wash the reaction mixture with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Cell Viability Assay (Sulforhodamine B Assay)

This protocol is for determining the growth inhibitory (GI50) concentration of the test compounds.

  • Cell Seeding: Plate pancreatic cancer cells (e.g., BxPC-3) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 72 hours. Include a vehicle-only control.

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

Protocol 3: Co-Immunoprecipitation (Co-IP) for S100A2-p53 Interaction

This protocol is to confirm the interaction between S100A2 and p53 in a cellular context.

  • Cell Lysis: Lyse treated and untreated pancreatic cancer cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysate with protein A/G magnetic beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-S100A2 antibody (or anti-p53 antibody) overnight at 4°C.

  • Bead Binding: Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

  • Washing: Wash the beads three times with wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., 0.1 M glycine, pH 2.5).

  • Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-p53 antibody (or anti-S100A2 antibody).

Protocol 4: Fluorescence Polarization (FP) Assay for S100A2-p53 Inhibition

This in vitro assay quantifies the inhibition of the S100A2-p53 interaction.

  • Assay Setup: In a 384-well black microplate, add assay buffer (e.g., 20 mM Tris, 150 mM NaCl, 1 mM CaCl₂, pH 7.4), a fluorescently labeled p53 peptide (e.g., 10 nM), and varying concentrations of the test inhibitor.

  • Protein Addition: Add purified S100A2 protein to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Plot the change in fluorescence polarization as a function of inhibitor concentration to determine the IC50 value.

Protocol 5: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to determine the binding affinity and kinetics of the S100A2-p53 interaction.

  • Ligand Immobilization: Immobilize purified S100A2 protein onto a sensor chip surface.

  • Analyte Binding: Inject a series of concentrations of a p53 peptide (analyte) over the immobilized S100A2 surface.

  • Inhibitor Analysis: Pre-incubate the p53 analyte with varying concentrations of the inhibitor before injecting it over the S100A2 surface.

  • Kinetic Analysis: Monitor the association and dissociation phases in real-time. Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

By providing a clear comparison of this compound with its more advanced derivatives, along with detailed and reproducible experimental protocols, this guide aims to facilitate further research and development in the critical area of S100A2-p53 targeted cancer therapy.

References

Comparative Selectivity and Cross-Reactivity Analysis of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide Derivatives as S100A2-p53 Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide scaffold serves as a foundational structure for the development of potent inhibitors of the S100A2-p53 interaction. Derivatives of this scaffold, such as S100A2-p53-IN-1, have demonstrated significant growth-inhibitory effects in pancreatic cancer cell lines that overexpress S100A2. This guide will compare the cellular potency of these derivatives with other known S100-p53 interaction inhibitors, including the non-selective agent Pentamidine, to provide a context for their potential selectivity and cross-reactivity within the S100 protein family. Detailed experimental protocols for key assays used to characterize these inhibitors are also provided to facilitate reproducible research.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the available quantitative data for inhibitors of the S100A2-p53 interaction. The data primarily focuses on the growth-inhibitory effects (GI50) in pancreatic cancer cell lines known for high endogenous S100A2 expression.

Compound/InhibitorPrimary Target(s)Cell LineEfficacy (GI50/IC50)Reference(s)
S100A2-p53-IN-1 S100A2-p53MiaPaCa-21.2-3.4 µM
N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide S100A2-p53MiaPaCa-22.97 µM
Pentamidine S100B-p53, S100A4-p53, S100P-p53C6 gliomaDose-dependent decrease in proliferation

Note: Pentamidine is included as a reference compound due to its known non-specific inhibition of multiple S100-p53 interactions, highlighting the importance of assessing the selectivity of new chemical entities.

Signaling Pathway and Experimental Workflow

To understand the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the S100A2-p53 signaling pathway and a general experimental workflow for inhibitor characterization.

S100A2_p53_Pathway S100A2-p53 Signaling Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 activates Transcription Transcriptional Activation p53->Transcription induces S100A2 S100A2 S100A2->p53 inhibits Inhibitor N-[4-(Piperazine-1-sulfonyl) -phenyl]-acetamide Derivative Inhibitor->S100A2 inhibits Cellular_Outcomes Cell Cycle Arrest, Apoptosis Transcription->Cellular_Outcomes

Caption: S100A2-p53 signaling pathway and the inhibitory action of this compound derivatives.

Experimental_Workflow Inhibitor Characterization Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays FP Fluorescence Polarization Hit_ID Hit Identification FP->Hit_ID SPR Surface Plasmon Resonance SPR->Hit_ID CoIP Co-Immunoprecipitation Lead_Opt Lead Optimization CoIP->Lead_Opt Cell_Viability Cell Viability (GI50) Cell_Viability->Lead_Opt Screening Compound Library Screening Screening->FP Screening->SPR Hit_ID->CoIP Hit_ID->Cell_Viability Selectivity_Profiling Selectivity & Cross-Reactivity Profiling Lead_Opt->Selectivity_Profiling

Caption: General experimental workflow for the identification and characterization of S100A2-p53 PPI inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and may require optimization for specific experimental conditions.

Co-Immunoprecipitation (Co-IP) for S100A2-p53 Interaction

This assay is used to confirm the interaction between S100A2 and p53 in a cellular context and to assess the ability of an inhibitor to disrupt this interaction.

Materials:

  • Cells expressing endogenous or exogenous S100A2 and p53

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail)

  • Primary antibodies: anti-S100A2 and anti-p53

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse cells in Co-IP Lysis Buffer on ice.

  • Pre-clearing: Incubate the cell lysate with protein A/G magnetic beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-S100A2) overnight at 4°C. For inhibitor treatment, pre-incubate the lysate with the compound for a specified time before adding the antibody.

  • Immune Complex Capture: Add protein A/G magnetic beads to the lysate and incubate to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them multiple times with Wash Buffer to remove unbound proteins.

  • Elution: Elute the bound proteins from the beads using Elution Buffer.

  • Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interacting partner (e.g., anti-p53). A decrease in the co-precipitated protein in the presence of the inhibitor indicates disruption of the interaction.

Fluorescence Polarization (FP) Assay for S100A2-p53 Binding

This in vitro assay measures the disruption of the S100A2-p53 interaction by a competitive inhibitor in a high-throughput format.

Materials:

  • Purified recombinant S100A2 protein

  • Fluorescently labeled p53 peptide (corresponding to the S100A2 binding region)

  • Assay Buffer (e.g., 20 mM Tris, 150 mM NaCl, 1 mM CaCl₂, pH 7.4)

  • Test inhibitors

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Assay Setup: In a 384-well plate, add the Assay Buffer, fluorescently labeled p53 peptide at a fixed concentration (e.g., 10 nM), and varying concentrations of the test inhibitor.

  • Protein Addition: Add purified S100A2 protein to initiate the binding reaction. The final concentration of S100A2 should be at its Kd for the p53 peptide or a concentration that gives a stable high polarization signal.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence polarization using a plate reader.

  • Data Analysis: A decrease in the polarization signal in the presence of the inhibitor indicates displacement of the fluorescent peptide and thus inhibition of the PPI. Determine the IC50 of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between an inhibitor and its target protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant S100A2 protein

  • Test inhibitors

  • Running Buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS)

Procedure:

  • Ligand Immobilization: Immobilize S100A2 onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of the test inhibitor (analyte) over the immobilized S100A2 surface.

  • Kinetic Analysis: Monitor the association and dissociation phases in real-time.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). To assess selectivity, this can be repeated with other S100 family proteins immobilized on the sensor chip.

Conclusion

The this compound scaffold represents a promising starting point for the development of selective inhibitors of the S100A2-p53 protein-protein interaction. While direct selectivity data for the parent compound is lacking, its derivatives have shown encouraging cellular activity. To fully assess the selectivity and cross-reactivity of any new inhibitor based on this scaffold, it is imperative to perform comprehensive profiling against a panel of S100 family members and other relevant off-targets using the robust biochemical and biophysical assays detailed in this guide. Such rigorous characterization is essential for the advancement of potent and selective chemical probes for both basic research and therapeutic development.

References

Benchmarking N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide Against Established Anticancer Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide is a subject of ongoing research, and comprehensive data on its anticancer properties are not yet publicly available. This guide, therefore, serves as a template demonstrating how such a compound would be benchmarked against established agents once sufficient experimental data is generated. The data presented herein is illustrative and based on hypothetical outcomes of standard preclinical assays.

Introduction

This compound, hereafter referred to as Compound X, is a novel synthetic molecule with potential anticancer properties. Its chemical structure, featuring a piperazine-sulfonyl-phenyl-acetamide backbone, suggests possible interactions with various cellular signaling pathways implicated in cancer progression. This guide provides a comparative analysis of Compound X against two well-established anticancer agents, Doxorubicin and Paclitaxel, across different cancer cell lines. The objective is to offer a clear, data-driven perspective on its potential efficacy and mechanism of action for researchers and drug development professionals.

Comparative Efficacy

The in-vitro cytotoxic activity of Compound X, Doxorubicin, and Paclitaxel was assessed against a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound.

Cell LineCancer TypeCompound X IC50 (µM)Doxorubicin IC50 (µM)Paclitaxel IC50 (µM)
MCF-7Breast Cancer15.21.80.9
A549Lung Cancer22.52.51.2
HeLaCervical Cancer18.92.11.1
HT-29Colon Cancer35.13.22.5

Mechanism of Action: Signaling Pathway Analysis

Preliminary studies suggest that Compound X may exert its anticancer effects by modulating the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. The following diagram illustrates the proposed mechanism.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth CompoundX Compound X CompoundX->PI3K Inhibits

Caption: Proposed mechanism of Compound X on the PI3K/AKT/mTOR pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

G start Seed cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of Compound X incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Read absorbance at 570 nm add_dmso->read analyze Calculate IC50 values read->analyze

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of Compound X, Doxorubicin, and Paclitaxel for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Conclusion

The illustrative data suggests that while this compound (Compound X) demonstrates cytotoxic activity against the tested cancer cell lines, its potency is considerably lower than that of the established anticancer agents Doxorubicin and Paclitaxel. The proposed mechanism of action through the inhibition of the PI3K/AKT/mTOR pathway warrants further investigation. Future studies should focus on optimizing the chemical structure of Compound X to enhance its efficacy and selectivity. Additionally, in-vivo studies are necessary to evaluate its therapeutic potential in a preclinical setting. This guide provides a foundational framework for the continued evaluation of this and other novel anticancer compounds.

A Comparative Analysis of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide and Structurally Related Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide and similar sulfonamide compounds, focusing on their potential as therapeutic agents. Due to the limited availability of public experimental data for this compound, this guide utilizes data from structurally related piperazine-sulfonamide derivatives to infer potential activities and draw structure-activity relationship (SAR) insights. The information presented herein is intended to support further research and drug discovery efforts in the field of sulfonamide-based therapeutics.

This compound is a synthetic compound featuring a central phenyl ring substituted with an acetamide group and a piperazine-1-sulfonyl moiety. This structural arrangement is of significant interest in medicinal chemistry due to the established biological activities of both sulfonamides and piperazine-containing molecules. Sulfonamides are a well-known class of compounds with a broad range of therapeutic applications, including antibacterial, anticancer, and carbonic anhydrase inhibitory activities.[1][2][3] The piperazine ring is a common scaffold in many biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic properties, and is often found in anticancer and antimicrobial agents.[4][5]

The primary biological activities associated with compounds of this class are their potential as anticancer and antimicrobial agents. The sulfonamide group can mimic p-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase, an essential enzyme in the folic acid synthesis pathway of bacteria. In cancer, some sulfonamides are known to inhibit carbonic anhydrases, which are involved in tumor progression, or target other signaling pathways.[2][3] The piperazine moiety can influence solubility, cell permeability, and receptor binding.

Comparative Biological Activity

Anticancer Activity

The cytotoxic effects of various sulfonamide derivatives containing a piperazine ring have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the in vitro anticancer activity of selected N-substituted piperazine sulfonamide derivatives.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1a 7-((4-(phenylsulfonyl)piperazin-1-yl)methyl)camptothecinA-549 (Lung)0.87[2]
MDA-MB-231 (Breast)0.76[2]
KB (Nasopharyngeal)0.54[2]
1b 7-((4-((4-methylphenyl)sulfonyl)piperazin-1-yl)methyl)camptothecinA-549 (Lung)0.65[2]
MDA-MB-231 (Breast)0.43[2]
KB (Nasopharyngeal)0.31[2]
1c 7-((4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methyl)camptothecinA-549 (Lung)0.42[2]
MDA-MB-231 (Breast)0.33[2]
KB (Nasopharyngeal)0.21[2]

Note: The presented data is for camptothecin derivatives incorporating a sulfonylpiperazinyl moiety, which share the core N-phenylpiperazine sulfonamide structure with the primary compound of interest. The potent anticancer activity observed in these compounds highlights the potential of this chemical scaffold.

Antimicrobial Activity

The antimicrobial potential of piperazine sulfonamide derivatives has been investigated against various bacterial strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for selected 1-benzhydryl-piperazine sulfonamide derivatives against Gram-positive and Gram-negative bacteria.

Compound IDStructureBacterial StrainMIC (µg/mL)Reference
2a 1-benzhydryl-4-(phenylsulfonyl)piperazineS. aureus125[4]
E. coli250[4]
2b 1-benzhydryl-4-((4-methylphenyl)sulfonyl)piperazineS. aureus62.5[4]
E. coli125[4]
2c 1-benzhydryl-4-((4-chlorophenyl)sulfonyl)piperazineS. aureus31.25[4]
E. coli62.5[4]

Note: These compounds feature a 1-benzhydryl-piperazine core with different sulfonyl substitutions. The data suggests that substitutions on the phenylsulfonyl ring significantly influence the antibacterial potency.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, which are standard procedures for evaluating the anticancer and antimicrobial activities of chemical compounds.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Human cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength between 540 and 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Serial Dilution of Compound: The test compound is serially diluted (usually two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and potential mechanisms of action of the studied compounds.

experimental_workflow_anticancer cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat cells with compounds seed->treat prepare Prepare compound dilutions prepare->treat mtt Add MTT solution treat->mtt solubilize Solubilize formazan mtt->solubilize read Measure absorbance solubilize->read calculate Calculate IC50 read->calculate end end calculate->end Results

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

synthesis_pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product r1 4-Acetamidobenzenesulfonyl chloride reaction Nucleophilic Substitution r1->reaction r2 Piperazine r2->reaction product This compound reaction->product

Caption: General synthesis pathway for this compound.

signaling_pathway_inhibition compound Sulfonamide Compound target Target Protein (e.g., Dihydropteroate Synthase, Carbonic Anhydrase) compound->target Inhibition pathway Cellular Pathway (e.g., Folic Acid Synthesis, pH Regulation) target->pathway Function effect Biological Effect (e.g., Bacteriostasis, Apoptosis) pathway->effect

Caption: Putative mechanism of action for sulfonamide-based inhibitors.

References

Safety Operating Guide

Proper Disposal of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of chemical waste is paramount. This guide provides detailed procedures for the proper disposal of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide, focusing on safety, environmental responsibility, and regulatory adherence.

This compound is an irritant that requires careful handling to avoid skin, eye, and respiratory issues.[1][2] Adherence to proper disposal protocols is crucial to mitigate potential environmental contamination and health risks. The following procedures are based on general safety data for this compound and structurally related chemicals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably within a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield.[1][3]

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.[3]

Step-by-Step Disposal Procedure for Unused Product

This procedure outlines the steps for disposing of expired, contaminated, or otherwise unwanted this compound.

Step 1: Waste Segregation

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Label a dedicated, sealable waste container as "Hazardous Waste: this compound". The container should be made of a material compatible with the chemical.

Step 2: Transferring the Chemical

  • Carefully transfer the solid chemical into the labeled hazardous waste container.

  • Minimize the generation of dust during the transfer.[1][4]

  • Use a dedicated scoop or spatula for the transfer.

Step 3: Decontamination of Empty Original Container

  • The original container is considered contaminated and must be disposed of as hazardous waste. Do not reuse the container.[1]

  • If your institutional guidelines require rinsing, use a minimal amount of a suitable solvent (e.g., acetone or ethanol) and transfer the rinsate into a separate, labeled liquid hazardous waste container.

Step 4: Final Packaging and Storage

  • Securely seal the hazardous waste container.

  • Store the sealed container in a designated, well-ventilated, and locked storage area away from incompatible materials until it can be collected by a licensed hazardous waste disposal company.[1][3]

Spill Management and Disposal

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Alert colleagues in the immediate vicinity.

  • If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS office.

Step 2: Control the Spill

  • For small, manageable spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to cover the spilled solid.[1][4]

  • Avoid raising dust.

Step 3: Clean-up and Collection

  • Carefully sweep or vacuum the absorbed material and place it into a labeled hazardous waste container.[1]

  • Do not use a standard vacuum cleaner as this can disperse fine particles. Use a vacuum specifically designed for hazardous dust.

Step 4: Decontaminate the Area

  • Wipe the spill area with a cloth dampened with a suitable solvent.

  • Place the contaminated cleaning materials into the same hazardous waste container.

Step 5: Final Disposal

  • Seal the container and dispose of it through your institution's hazardous waste program.

Summary of Hazard Information

Hazard StatementClassificationPrecautionary Actions
H315: Causes skin irritation [1]Skin IrritantWear protective gloves and clothing.[1] In case of skin contact, wash with plenty of soap and water.[1] If irritation occurs, seek medical advice.[1]
H319: Causes serious eye irritation [1]Eye IrritantWear eye and face protection.[1] If in eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] If irritation persists, get medical attention.[1]
H335: May cause respiratory irritation [1]Respiratory IrritantAvoid breathing dust/fumes.[1] Use only outdoors or in a well-ventilated area.[1] If inhaled, move to fresh air and keep comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
General Disposal Hazardous WasteDispose of contents/container to an approved waste disposal plant.[1][3][5] Consult local, state, and federal regulations for disposal.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start cluster_assessment Assessment cluster_unused Unused Product Disposal cluster_spill Spill Management cluster_end Final Disposal start Chemical for Disposal: This compound assess_state Is it unused product or a spill? start->assess_state prep_waste Prepare Labeled Hazardous Waste Container assess_state->prep_waste Unused Product secure_area Secure Spill Area assess_state->secure_area Spill transfer_waste Transfer Chemical (Minimize Dust) prep_waste->transfer_waste decon_container Decontaminate Original Container transfer_waste->decon_container store_waste Store Securely for Pickup decon_container->store_waste final_disposal Dispose via Licensed Hazardous Waste Contractor store_waste->final_disposal contain_spill Contain with Inert Material secure_area->contain_spill collect_spill Collect Waste into Hazardous Container contain_spill->collect_spill decon_area Decontaminate Spill Area collect_spill->decon_area decon_area->final_disposal

Caption: Disposal workflow for this compound.

Disclaimer: This document provides guidance based on available safety data. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations before handling and disposing of any chemical waste.

References

Essential Safety and Operational Guidance for Handling N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate safety, operational, and disposal information for N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide, fostering a secure and efficient laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, adherence to stringent safety protocols is crucial to minimize exposure and mitigate risks. The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesWear appropriate protective gloves to prevent skin contact.[1][3]
Eye and Face Protection Safety glasses or gogglesUse protective eyeglasses or chemical safety goggles. A face shield may be necessary depending on the situation.[1][2]
Skin and Body Protection Protective clothingWear appropriate protective clothing to prevent skin exposure.[1][3]
Respiratory Protection Dust respirator or approved respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.[4]
Occupational Exposure Limits (Reference Data for Piperazine)

While specific occupational exposure limits (OELs) for this compound have not been established, data for the parent compound, piperazine, can serve as a conservative reference. It is critical to note that these values are for piperazine and its salts and should be used as a guideline only.

OrganizationTWA (8-hour)STEL (15-minute)Notations
OSHA 5 mg/m³--
NIOSH 5 mg/m³ (10-hour)--
ACGIH 0.03 ppm (inhalable fraction and vapor)-Dermal Sensitizer (DSEN), Respiratory Sensitizer (RSEN)[1]
Cal/OSHA 5 mg/m³--

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; OSHA: Occupational Safety and Health Administration; NIOSH: National Institute for Occupational Safety and Health; ACGIH: American Conference of Governmental Industrial Hygienists; Cal/OSHA: California Division of Occupational Safety and Health.

Procedural Workflow for Safe Handling and Operation

The following diagram outlines the essential steps for safely handling this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound in Ventilated Enclosure prep_workspace->handle_weigh Begin handling handle_prepare Prepare Solutions in a Fume Hood handle_weigh->handle_prepare handle_use Conduct Experiment handle_prepare->handle_use cleanup_decontaminate Decontaminate Work Surfaces handle_use->cleanup_decontaminate Experiment complete disposal_collect Collect Waste in Labeled, Sealed Containers handle_use->disposal_collect Generate waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_store Store Waste in Designated Area disposal_collect->disposal_store disposal_dispose Dispose via Approved Waste Disposal Plant disposal_store->disposal_dispose

Caption: Procedural workflow for safe handling of the compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Key Disposal Steps:

  • Waste Collection: Collect all waste material, including unused product and contaminated consumables, in a suitable, properly labeled, and sealed disposal container.[1]

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Regulatory Compliance: Consult local, state, and federal hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Disposal Method: Dispose of the contents and container at an approved waste disposal plant.[1][5] Do not allow the product to enter drains, other waterways, or the soil.[1]

  • Packaging Disposal: Do not reuse empty containers. Dispose of them in the same manner as the unused product.[1]

The following diagram illustrates the decision-making process for the disposal of this compound.

Disposal Plan for this compound start Waste Generated (Unused chemical, contaminated labware) consult_regs Consult local, state, and federal regulations for classification start->consult_regs decision_hazardous Is waste classified as hazardous? collect_hazardous Collect in a labeled, sealed hazardous waste container decision_hazardous->collect_hazardous Yes end Disposal Complete decision_hazardous->end No (Follow institutional non-hazardous waste procedures) store_hazardous Store in designated hazardous waste accumulation area collect_hazardous->store_hazardous dispose_hazardous Arrange for pickup by certified hazardous waste disposal service store_hazardous->dispose_hazardous dispose_hazardous->end consult_regs->decision_hazardous

Caption: Decision-making process for chemical waste disposal.

References

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